molecular formula C28H56O3 B3026314 Methyl 27-hydroxyheptacosanoate CAS No. 369635-50-7

Methyl 27-hydroxyheptacosanoate

Cat. No.: B3026314
CAS No.: 369635-50-7
M. Wt: 440.7 g/mol
InChI Key: ZAQRUXNSJGDQHV-UHFFFAOYSA-N
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Description

27-hydroxy Heptacosanoic acid methyl ester is a hydroxylated fatty acid methyl ester form of heptacosanoic acid.>

Properties

IUPAC Name

methyl 27-hydroxyheptacosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O3/c1-31-28(30)26-24-22-20-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-23-25-27-29/h29H,2-27H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQRUXNSJGDQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Enigmatic Presence of Methyl 27-hydroxyheptacosanoate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 27-hydroxyheptacosanoate, a long-chain fatty acid ester, remains an elusive compound in the realm of natural products. While its direct isolation from a natural source has not been documented in scientific literature, its parent compound, 27-hydroxyheptacosanoic acid , has been reported in the coniferous tree Chamaecyparis formosensis (Taiwan red cypress). This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of its parent acid, methodologies for its potential isolation and esterification, and the broader context of the biological significance of long-chain hydroxy fatty acids. Due to the absence of specific data for this compound, this document leverages information on its constituent acid and related compounds to provide a foundational resource for researchers.

Natural Occurrence of the Parent Compound: 27-hydroxyheptacosanoic acid

The primary and thus far sole documented natural source of 27-hydroxyheptacosanoic acid is the Taiwanese endemic tree, Chamaecyparis formosensis. Scientific literature indicates its presence within the chemical constituents of this plant. However, detailed quantitative data regarding its abundance, such as yield from extraction, remains unpublished.

Table 1: Documented Natural Source of 27-hydroxyheptacosanoic acid

CompoundNatural SourcePlant PartQuantitative Data
27-hydroxyheptacosanoic acidChamaecyparis formosensisNot specifiedNot available

Hypothetical Isolation and Synthesis

While a specific protocol for the isolation of 27-hydroxyheptacosanoic acid from Chamaecyparis formosensis is not available, a general methodology can be inferred from studies on other constituents of this plant. Subsequently, the isolated acid can be converted to its methyl ester through standard laboratory procedures.

Generalized Experimental Protocol for Isolation of 27-hydroxyheptacosanoic acid

The following protocol is a composite methodology based on common phytochemical extraction and separation techniques.

Objective: To isolate a fraction enriched with 27-hydroxyheptacosanoic acid from Chamaecyparis formosensis.

Materials:

Procedure:

  • Extraction:

    • Macerate the powdered plant material sequentially with solvents of increasing polarity, starting with hexane, followed by dichloromethane, ethyl acetate, and finally methanol. This graded extraction helps to separate compounds based on their polarity.

    • Concentrate each solvent extract using a rotary evaporator to obtain crude extracts.

  • Fractionation:

    • Subject the most promising crude extract (likely the less polar extracts such as hexane or dichloromethane, given the long aliphatic chain of the target molecule) to silica gel column chromatography.

    • Elute the column with a gradient solvent system, for example, a mixture of hexane and ethyl acetate with increasing polarity.

    • Collect fractions and monitor the separation process using Thin Layer Chromatography (TLC).

  • Purification:

    • Combine fractions that show similar TLC profiles.

    • Further purify the target fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure 27-hydroxyheptacosanoic acid.

  • Characterization:

    • Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Characterization plant_material Powdered Plant Material maceration Sequential Maceration (Hexane, DCM, EtOAc, MeOH) plant_material->maceration extracts Crude Extracts maceration->extracts column_chromatography Silica Gel Column Chromatography extracts->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Isolated 27-hydroxyheptacosanoic acid prep_hplc->pure_compound spectroscopy NMR & Mass Spectrometry pure_compound->spectroscopy

Generalized workflow for the isolation of 27-hydroxyheptacosanoic acid.
Experimental Protocol for Methyl Esterification

Objective: To synthesize this compound from 27-hydroxyheptacosanoic acid.

Materials:

  • Isolated 27-hydroxyheptacosanoic acid

  • Methanolic HCl or Boron trifluoride-methanol complex (BF3-MeOH)

  • Anhydrous methanol

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard glassware for reflux

Procedure:

  • Reaction Setup:

    • Dissolve the isolated 27-hydroxyheptacosanoic acid in a minimal amount of anhydrous methanol in a round-bottom flask.

    • Add a catalytic amount of methanolic HCl or BF3-MeOH.

  • Reflux:

    • Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up:

    • After cooling to room temperature, add a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Extract the this compound with hexane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the hexane extract under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product further by silica gel column chromatography.

Potential Biological Activities and Signaling Pathways

Specific biological activities for this compound or its parent acid have not been reported. However, long-chain hydroxy fatty acids as a class are known to possess a range of biological functions. They are involved in inflammatory processes, and some have shown potential as signaling molecules. For instance, certain hydroxy fatty acids can act as ligands for G-protein coupled receptors (GPCRs), such as GPR120, which is involved in metabolic regulation and anti-inflammatory responses.

G LCHFA Long-Chain Hydroxy Fatty Acid (LCHFA) GPR120 GPR120 LCHFA->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC downstream Downstream Signaling (e.g., anti-inflammatory effects, metabolic regulation) Ca_release->downstream PKC->downstream

A representative signaling pathway for long-chain hydroxy fatty acids via GPR120.

Conclusion and Future Directions

The natural occurrence of this compound remains unconfirmed. Its parent acid, 27-hydroxyheptacosanoic acid, provides a tangible link to the natural world through its presence in Chamaecyparis formosensis. This guide offers a framework for the potential isolation and synthesis of the title compound, providing researchers with a starting point for its further investigation.

Future research should focus on:

  • The targeted isolation and quantification of 27-hydroxyheptacosanoic acid from Chamaecyparis formosensis to establish its natural abundance.

  • The exploration of the biological activities of both the acid and its methyl ester to determine their potential therapeutic applications.

  • The investigation of the biosynthetic pathways leading to the formation of this very long-chain hydroxy fatty acid in Chamaecyparis formosensis.

By addressing these research gaps, the scientific community can shed light on the role of this rare fatty acid and its derivatives in biological systems.

Technical Whitepaper: Isolation and Characterization of Methyl 27-hydroxyheptacosanoate from Chamaecyparis formosensis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chamaecyparis formosensis, commonly known as the Taiwan red cypress, is a valuable tree species endemic to the mountains of Taiwan. Its wood is renowned for its durability and characteristic aroma, attributed to a rich and diverse chemical composition. Beyond the well-studied essential oils, the wood contains a variety of other extractives, including long-chain fatty acids and their derivatives. Among these is 27-hydroxyheptacosanoic acid, a long-chain omega-hydroxy fatty acid. This document provides a comprehensive technical guide for the isolation, purification, and characterization of its methyl ester, Methyl 27-hydroxyheptacosanoate.

Omega-hydroxy fatty acids are significant molecules in both the plant and animal kingdoms. In plants, they are crucial monomers for the formation of biopolyesters such as cutin, which forms the protective outer layer of the plant cuticle[1]. In mammals, omega-hydroxy fatty acids are involved in energy metabolism and the regulation of various physiological processes[2]. Very-long-chain fatty acids (VLCFAs), those with 22 or more carbons, play critical roles in skin barrier formation, myelin maintenance, and as precursors to anti-inflammatory lipid mediators[3]. The isolation and characterization of specific long-chain hydroxy fatty acids like this compound from natural sources such as Chamaecyparis formosensis are therefore of significant interest for potential applications in materials science, pharmacology, and cosmetics.

This guide outlines a detailed, albeit hypothetical, experimental protocol for the isolation and subsequent methylation of 27-hydroxyheptacosanoic acid, based on established methodologies for the extraction of lipids from wood. It also includes tables of quantitative data and a characterization summary for the target molecule.

Experimental Protocols

The following protocol describes a comprehensive procedure for the isolation of 27-hydroxyheptacosanoic acid from the heartwood of Chamaecyparis formosensis, followed by its conversion to this compound.

Plant Material and Reagents
Extraction of Crude Lipids
  • Preparation of Plant Material: The air-dried heartwood of Chamaecyparis formosensis is ground into a fine powder (approximately 20-40 mesh).

  • Soxhlet Extraction: The powdered wood is subjected to exhaustive extraction in a Soxhlet apparatus using a 2:1 (v/v) mixture of toluene and ethanol (B145695) for 48 hours.

  • Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator at 45°C to yield a crude oleoresin.

  • Liquid-Liquid Partitioning: The crude extract is dissolved in a minimal amount of methanol and partitioned against n-hexane to separate the nonpolar lipids. The hexane (B92381) fraction is collected, and the process is repeated three times. The combined hexane fractions are then washed with distilled water to remove any residual methanol.

  • Drying and Yield Calculation: The hexane fraction is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude lipid extract. The total yield of the crude lipid extract is determined gravimetrically.

Saponification and Isolation of Free Fatty Acids
  • Saponification: The crude lipid extract is refluxed with a 10% solution of potassium hydroxide in 95% ethanol for 4 hours to hydrolyze the esters and release the free fatty acids.

  • Extraction of Unsaponifiable Matter: After cooling, the reaction mixture is diluted with an equal volume of distilled water and extracted three times with diethyl ether to remove the unsaponifiable matter.

  • Acidification and Extraction of Fatty Acids: The aqueous alkaline layer is acidified to pH 2 with 6N hydrochloric acid. This protonates the fatty acid salts, causing them to precipitate. The acidified solution is then extracted three times with diethyl ether.

  • Washing and Drying: The combined diethyl ether fractions containing the free fatty acids are washed with distilled water until the washings are neutral, and then dried over anhydrous sodium sulfate.

  • Concentration: The solvent is removed under reduced pressure to yield a mixture of total free fatty acids.

Chromatographic Separation of 27-hydroxyheptacosanoic acid
  • Column Chromatography: The total free fatty acid mixture is subjected to column chromatography on silica gel. The column is slurry-packed with silica gel in n-hexane.

  • Elution Gradient: The fatty acids are eluted using a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection and TLC Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate:acetic acid (e.g., 70:30:1 v/v/v). The spots are visualized by spraying with a 10% solution of phosphomolybdic acid in ethanol followed by heating.

  • Pooling and Concentration: Fractions containing the target compound, identified by its characteristic polarity, are pooled and the solvent is evaporated to yield purified 27-hydroxyheptacosanoic acid.

Methylation of 27-hydroxyheptacosanoic acid
  • Acid-Catalyzed Methylation: The purified 27-hydroxyheptacosanoic acid is dissolved in a mixture of methanol, heptane (B126788), benzene, 2,2-dimethoxypropane, and sulfuric acid (37:36:20:5:2, by vol).

  • Reaction: The mixture is heated at 80°C for 2 hours. The 2,2-dimethoxypropane acts as a water scavenger to drive the reaction to completion.

  • Phase Separation: Upon cooling, the mixture separates into two phases. The upper heptane layer contains the fatty acid methyl esters (FAMEs).

  • Purification: The heptane layer is carefully collected, washed with a 5% sodium bicarbonate solution and then with distilled water, dried over anhydrous sodium sulfate, and concentrated under a stream of nitrogen to yield this compound.

Data Presentation

Yield Data
ParameterTypical Yield Range
Crude Lipid Extract from Wood1 - 5% (w/w)
Total Fatty Acids from Crude Extract30 - 60% (w/w)
Purified this compoundDependent on abundance in the fatty acid fraction

Note: The yield of tall oil, which is rich in fatty and rosin (B192284) acids, from highly resinous wood can be around 3-5%[4]. The recovery of specific fatty acids depends on their concentration in the initial extract.

Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₂₈H₅₆O₃
Molecular Weight 440.74 g/mol
Appearance White to off-white solid
¹H-NMR (CDCl₃, predicted) δ 3.67 (s, 3H, -OCH₃), 3.64 (t, 2H, -CH₂OH), 2.30 (t, 2H, -CH₂COO-), 1.63 (m, 2H), 1.56 (m, 2H), 1.25 (br s, 42H, -(CH₂)₂₁-)
¹³C-NMR (CDCl₃, predicted) δ 174.4 (-COO-), 63.1 (-CH₂OH), 51.4 (-OCH₃), 34.1, 32.8, 29.7 (multiple), 29.6, 29.4, 29.3, 29.1, 25.7, 24.9
Mass Spectrum (EI-MS) m/z (rel. int.): 440 [M]⁺, 409 [M-OCH₃]⁺, 381, 74 (base peak, McLafferty rearrangement)

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow plant_material Chamaecyparis formosensis Heartwood powder Powdered Wood plant_material->powder extraction Soxhlet Extraction (Toluene:Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract partition Liquid-Liquid Partition (n-Hexane/Methanol) crude_extract->partition lipid_extract Crude Lipid Extract partition->lipid_extract saponification Saponification (KOH/Ethanol) lipid_extract->saponification ffa_mixture Total Free Fatty Acids saponification->ffa_mixture column_chrom Silica Gel Column Chromatography ffa_mixture->column_chrom pure_acid Purified 27-Hydroxyheptacosanoic Acid column_chrom->pure_acid methylation Acid-Catalyzed Methylation pure_acid->methylation pure_ester This compound methylation->pure_ester

Caption: Isolation workflow for this compound.

Potential Biological Role: Omega-Oxidation Pathway

Long-chain fatty acids can be metabolized via the omega-oxidation pathway, which is an alternative to the primary beta-oxidation pathway. This pathway is particularly important for the metabolism of very-long-chain fatty acids.

omega_oxidation cluster_enzymes Enzymatic Conversions vlcfa Very-Long-Chain Fatty Acid (e.g., Heptacosanoic Acid) omega_hydroxy ω-Hydroxy VLCFA (e.g., 27-Hydroxyheptacosanoic Acid) vlcfa->omega_hydroxy CYP4F aldehyde ω-Oxo VLCFA omega_hydroxy->aldehyde ADH dicarboxylic VLC Dicarboxylic Acid aldehyde->dicarboxylic ALDH beta_oxidation Peroxisomal β-Oxidation dicarboxylic->beta_oxidation cyp4f CYP4F Enzymes adh Alcohol Dehydrogenase aldh Aldehyde Dehydrogenase

Caption: Simplified omega-oxidation pathway of very-long-chain fatty acids.

Discussion

The isolation of this compound from Chamaecyparis formosensis provides access to a unique very-long-chain hydroxy fatty acid. The proposed protocol, employing classical phytochemical techniques, offers a robust framework for obtaining this compound in high purity. The initial solvent extraction is designed to efficiently remove lipophilic compounds from the wood matrix. Subsequent saponification is a critical step to liberate the free fatty acids from their esterified forms (e.g., triglycerides or wax esters). The use of silica gel column chromatography allows for the separation of the target hydroxy fatty acid from other saturated and unsaturated fatty acids based on its higher polarity. Finally, acid-catalyzed methylation provides the more volatile and less polar methyl ester, which is amenable to analysis by gas chromatography and mass spectrometry.

The biological significance of omega-hydroxy very-long-chain fatty acids is multifaceted. In humans, the omega-oxidation pathway, initiated by cytochrome P450 enzymes of the CYP4F family, converts VLCFAs into their omega-hydroxy derivatives[5]. These are further oxidized to dicarboxylic acids, which can then enter the peroxisomal beta-oxidation pathway. This serves as an alternative degradation route when the primary beta-oxidation pathway is impaired[2][5].

Given their structural roles in plants and their metabolic significance in animals, compounds like this compound are valuable research targets. Their potential applications could range from serving as precursors for novel biopolymers to being investigated for their own biological activities. Further research into the bioactivity of this specific molecule could uncover novel therapeutic or industrial applications, leveraging the unique chemical diversity found within Chamaecyparis formosensis.

References

A Technical Guide to the Biological Activity of Methyl 27-hydroxyheptacosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the currently understood biological activity of Methyl 27-hydroxyheptacosanoate. The information presented is based on available scientific literature and is intended to inform research and development efforts in relevant fields.

Introduction

This compound is an omega-hydroxy fatty acid methyl ester. While the biological roles of many fatty acid derivatives are well-documented, specific research into the bioactivity of this compound is limited. This guide summarizes the key findings from a study investigating its effects on matrix metalloproteinase (MMP) expression, providing a foundation for further investigation into its therapeutic potential.

Physicochemical Properties

Several chemical suppliers list the basic properties of this compound.

PropertyValueSource
Molecular Formula C28H56O3[1][2][3][4][5][6]
Molecular Weight 440[1][2][3][4][5][6]
Appearance White solid[1][2][5]
Melting Point (°C) 85-89[1][2][3][4][5][6]
Purity >97% by TLC, GC[1][2][3][4]
Solubility Chloroform[1][2][3][4][5][6]
Source Synthetic[1][2][3][4][5][6]

Biological Activity: Modulation of Matrix Metalloproteinases

Research has identified that this compound exhibits modulatory activity on matrix metalloproteinases 2 and 9 (MMP-2 and MMP-9).[7][8][9] In a study involving various compounds isolated from Chamaecyparis formosensis, this compound was among those that demonstrated an ability to increase the expression of these enzymes in HT-1080 human fibrosarcoma cells.[7][8][9]

Quantitative Data

The following table summarizes the observed effect of this compound on MMP expression. It is important to note that the study grouped this compound with six others that showed a similar range of activity.

Cell LineTargetConcentration (µM)EffectFold Increase in ExpressionCytotoxicity
HT-1080MMP-2 or MMP-910-50Increased Expression1.25 - 1.59None Observed

Data extracted from a study by Tung et al. (2018).[7][8][9]

Experimental Methodology

The primary experimental technique used to determine the biological activity of this compound on MMPs was gelatin zymography.[7][8][9]

Gelatin Zymography Protocol

Gelatin zymography is a widely used technique for detecting the activity of gelatinolytic enzymes, such as MMP-2 and MMP-9. The following is a generalized protocol based on standard laboratory practices for this type of assay.

  • Cell Culture and Treatment: HT-1080 cells are cultured in an appropriate medium. The cells are then treated with varying concentrations of this compound (e.g., 10-50 µM) for a specified incubation period.

  • Sample Preparation: The conditioned medium, which contains secreted MMPs, is collected. The total protein concentration of the medium is determined to ensure equal loading in the subsequent steps.

  • Electrophoresis: The samples are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) that has been co-polymerized with gelatin. Electrophoresis is carried out under non-reducing conditions to separate the proteins based on their molecular weight while preserving the enzymatic activity of the MMPs.

  • Enzyme Renaturation: After electrophoresis, the SDS is removed from the gel by washing with a non-ionic detergent (e.g., Triton X-100). This step allows the MMPs to renature and regain their enzymatic activity.

  • Enzyme Activity Assay: The gel is incubated in a buffer solution containing calcium and zinc ions, which are essential for MMP activity. During this incubation, the MMPs digest the gelatin in the areas of the gel where they are located.

  • Staining and Visualization: The gel is stained with a protein stain, such as Coomassie Brilliant Blue. The areas where the gelatin has been digested by the MMPs will appear as clear bands against a blue background.

  • Data Analysis: The intensity of the clear bands is quantified using densitometry. The fold increase in MMP expression is calculated by comparing the band intensity of the treated samples to that of the untreated control.

Visualizations

Experimental Workflow for Gelatin Zymography

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A HT-1080 Cell Culture B Treatment with Methyl 27-hydroxyheptacosanoate A->B C Collect Conditioned Medium B->C D Determine Protein Concentration C->D E SDS-PAGE with Gelatin D->E F Renaturation E->F G Incubation & Digestion F->G H Staining G->H I Densitometry & Quantification H->I

Caption: Workflow for assessing MMP activity using gelatin zymography.

Logical Relationship of this compound Activity

logical_relationship A This compound (10-50 µM) B HT-1080 Cells A->B C Increased Expression of MMP-2 and MMP-9 B->C Leads to

Caption: Effect of this compound on MMP expression.

Conclusion and Future Directions

The available evidence indicates that this compound can modulate the expression of MMP-2 and MMP-9 in vitro without inducing cytotoxicity.[7][8][9] This finding suggests a potential role for this compound in processes where extracellular matrix remodeling is significant, such as wound healing, inflammation, and cancer metastasis. However, the current understanding is based on limited data.

Future research should focus on:

  • Elucidating the specific mechanism of action by which this compound upregulates MMP expression.

  • Investigating the dose-response relationship in more detail and across a wider range of concentrations.

  • Evaluating the effects of this compound in other cell lines and in vivo models to understand its broader physiological and pathological relevance.

  • Exploring the structure-activity relationship by testing related fatty acid esters to identify key functional groups.

A deeper understanding of the biological activities of this compound will be crucial in determining its potential for development as a therapeutic agent.

References

The Functional Landscape of Omega-Hydroxy Long-Chain Fatty Acid Methyl Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the functional roles of omega-hydroxy long-chain fatty acid methyl esters (ω-OH LCFAMEs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on their metabolic pathways, potential signaling functions, and the experimental methodologies required for their study. While much of the existing research focuses on their parent molecules, the omega-hydroxy long-chain fatty acids (ω-OH LCFAs), this guide also extrapolates and proposes putative functions for the methyl-esterified forms, which are critical for both analytical characterization and potentially distinct biological activities.

Introduction

Omega-hydroxy long-chain fatty acids are products of the ω-oxidation pathway, a crucial metabolic route for fatty acid catabolism, particularly when β-oxidation is impaired. The initial and rate-limiting step of this pathway is the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies. The resulting ω-hydroxy fatty acids can be further oxidized to dicarboxylic acids, which are then shortened via peroxisomal β-oxidation.[1]

While often studied as metabolic intermediates, there is growing interest in the potential signaling roles of ω-hydroxylated fatty acids and their derivatives. Fatty acid methyl esters (FAMEs), including ω-OH LCFAMEs, are frequently prepared for analytical purposes, such as gas chromatography, due to their increased volatility and stability.[2] However, evidence suggests that FAMEs are not merely analytical derivatives but may also possess intrinsic biological activity, for instance, as ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[3] This guide delves into the known and potential functions of ω-OH LCFAMEs, providing a framework for future research in this area.

Biosynthesis and Metabolism

The primary route for the formation of ω-hydroxy long-chain fatty acids is through the action of cytochrome P450 monooxygenases. This metabolic pathway is a key component of fatty acid homeostasis.

The Omega-Oxidation Pathway

The ω-oxidation of long-chain fatty acids is a three-step enzymatic process that occurs in the endoplasmic reticulum.

  • ω-Hydroxylation : A long-chain fatty acid is hydroxylated at its terminal methyl group by a CYP4A or CYP4F enzyme, utilizing NADPH and molecular oxygen to form an ω-hydroxy long-chain fatty acid.[1]

  • Oxidation to Aldehyde : The ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase.

  • Oxidation to Dicarboxylic Acid : The aldehyde is further oxidized by an aldehyde dehydrogenase to yield a long-chain dicarboxylic acid.

These dicarboxylic acids can then enter the peroxisome for β-oxidation.

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome LCFA Long-Chain Fatty Acid omega_OH_LCFA Omega-Hydroxy Long-Chain Fatty Acid LCFA->omega_OH_LCFA CYP4A/CYP4F (NADPH, O2) omega_oxo_LCFA Omega-Oxo Long-Chain Fatty Acid omega_OH_LCFA->omega_oxo_LCFA Alcohol Dehydrogenase (NAD+) LCDA Long-Chain Dicarboxylic Acid omega_oxo_LCFA->LCDA Aldehyde Dehydrogenase (NAD+) beta_ox Beta-Oxidation LCDA->beta_ox

Figure 1. The Omega-Oxidation Pathway of Long-Chain Fatty Acids.

Formation of Omega-Hydroxy Long-Chain Fatty Acid Methyl Esters

Omega-hydroxy long-chain fatty acid methyl esters are typically synthesized in a laboratory setting for analytical purposes through esterification of the carboxylic acid group with methanol. Common methods include the use of acidic catalysts such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.[2] While endogenous formation of FAMEs has been reported, the enzymatic machinery for the direct methylation of ω-hydroxy long-chain fatty acids in vivo is not well characterized.

Putative Signaling Functions

While direct evidence for the signaling roles of ω-OH LCFAMEs is limited, the known functions of their parent compounds and related molecules provide a strong basis for hypothesized mechanisms of action.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are known endogenous ligands for PPARs. Notably, methyl palmitate has been identified as a potent activator of PPARα and PPARδ.[3] This suggests that the methyl ester form of a fatty acid can be an active ligand. It is plausible that ω-hydroxylation could modulate the binding affinity and activation of PPARs by LCFAMEs.

ligand ω-OH LCFAME (Putative Ligand) PPAR PPAR ligand->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding TargetGenes Target Gene Transcription (e.g., Lipid Metabolism Genes) PPRE->TargetGenes

Figure 2. Proposed Signaling Pathway of ω-OH LCFAMEs via PPARs.

G-Protein Coupled Receptors (GPCRs)

Long-chain fatty acids are known to activate several GPCRs, most notably GPR120 (also known as FFAR4). Activation of GPR120 by omega-3 fatty acids has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[4] The signaling cascade involves the recruitment of β-arrestin 2, which leads to the inhibition of pro-inflammatory pathways such as those mediated by TLR4 and TNF-α.[5] While the activity of methyl-esterified fatty acids on GPR120 is not well-documented, it is a critical area for investigation.

Additionally, the omega-hydroxylation of leukotriene B4 (LTB4), a potent inflammatory mediator, results in 20-OH-LTB4, which has been shown to bind to a specific receptor on human neutrophils.[6] This demonstrates that omega-hydroxylation can be a key determinant of receptor interaction.

ligand ω-OH LCFA (Known Ligand) GPR120 GPR120 ligand->GPR120 beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruitment TAK1_TAB1 TAK1-TAB1 Complex beta_arrestin->TAK1_TAB1 Inhibition NFkB_JNK NF-κB and JNK Pathways TAK1_TAB1->NFkB_JNK Inflammation Inflammatory Response NFkB_JNK->Inflammation

Figure 3. GPR120 Signaling Pathway Activated by Long-Chain Fatty Acids.

Quantitative Data

The following table summarizes available quantitative data for the interaction of omega-hydroxy fatty acids and their derivatives with relevant biological targets. Data for the corresponding methyl esters are largely unavailable and represent a key area for future research.

CompoundReceptor/EnzymeAssay TypeValue (Kd/Ki/IC50)Cell/Tissue TypeReference
Leukotriene B4 (LTB4)LTB4 ReceptorRadioligand Binding31.3 x 10-9 M (Kd)Human Neutrophils[6]
20-OH-Leukotriene B4LTB4 ReceptorRadioligand Binding14.3 x 10-9 M (Kd)Human Neutrophils[6]
Prostaglandin (B15479496) A1 (PGA1)LTB4 ω-hydroxylaseEnzyme Inhibition38 µM (Ki)Rat Liver Microsomes[7]
Leukotriene B4 (LTB4)PGA1 ω-hydroxylaseEnzyme Inhibition43 µM (Ki)Rat Liver Microsomes[7]

Experimental Protocols

Protocol for Fatty Acid Methyl Esterification for Biological Assays

This protocol describes a general method for the preparation of fatty acid methyl esters from free fatty acids for use in cell-based assays.

Materials:

  • Free fatty acid sample

  • BF3-methanol reagent (14% w/v)

  • Hexane (B92381) (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with Teflon-lined caps

  • Heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh 1-5 mg of the fatty acid sample into a glass reaction vial.

  • Add 1 mL of BF3-methanol reagent to the vial.

  • Securely cap the vial and heat at 60°C for 10 minutes, with occasional vortexing.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a clean vial and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the purified FAMEs in a suitable solvent (e.g., DMSO) for use in biological assays.

start Start: Fatty Acid Sample add_bf3 Add BF3-Methanol start->add_bf3 heat Heat at 60°C add_bf3->heat cool Cool to RT heat->cool add_hexane_nacl Add Hexane and Saturated NaCl cool->add_hexane_nacl vortex_centrifuge Vortex and Centrifuge add_hexane_nacl->vortex_centrifuge collect_hexane Collect Upper Hexane Layer vortex_centrifuge->collect_hexane dry_evaporate Dry with Na2SO4 and Evaporate collect_hexane->dry_evaporate reconstitute Reconstitute in Assay Solvent dry_evaporate->reconstitute end End: Purified FAMEs reconstitute->end

Figure 4. Workflow for the Preparation of Fatty Acid Methyl Esters.

Protocol for PPARα Activation Reporter Assay

This protocol outlines a cell-based reporter assay to determine if a test compound activates PPARα.

Materials:

  • HepatG2 cells (or other suitable cell line)

  • DMEM with 10% FBS and antibiotics

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Test compound (ω-OH LCFAME)

  • Positive control (e.g., GW7647)

  • Luciferase assay reagent

  • Luminometer

  • 96-well cell culture plates

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or the positive control. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to the protein concentration of each well to account for differences in cell number.

  • Calculate the fold induction of luciferase activity relative to the vehicle control.

Protocol for GPR120 β-Arrestin Recruitment Assay

This assay measures the activation of GPR120 by monitoring the recruitment of β-arrestin to the receptor.

Materials:

  • HEK293 cells stably expressing GPR120 fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.

  • Assay medium (e.g., Opti-MEM)

  • Test compound (ω-OH LCFAME)

  • Positive control (e.g., GW9508)

  • Substrate for the complemented enzyme (e.g., chemiluminescent substrate for β-galactosidase)

  • Luminometer

  • 96-well cell culture plates

Procedure:

  • Seed the engineered HEK293 cells in a 96-well plate and grow to confluency.

  • Remove the growth medium and replace it with assay medium containing various concentrations of the test compound or the positive control.

  • Incubate the plate at 37°C for 1-2 hours.

  • Add the chemiluminescent substrate for the complemented enzyme to each well.

  • Incubate for the recommended time to allow for signal development.

  • Measure the luminescence in each well using a luminometer.

  • Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50.

Conclusion and Future Directions

The study of omega-hydroxy long-chain fatty acid methyl esters is an emerging field with significant potential for uncovering novel biological functions and therapeutic targets. While their role as metabolic intermediates is established, their capacity to act as signaling molecules, particularly through nuclear receptors like PPARs and cell surface receptors like GPR120, warrants further investigation. The experimental protocols detailed in this guide provide a roadmap for researchers to explore these putative functions. Future research should focus on obtaining direct evidence of receptor binding and activation by ω-OH LCFAMEs, elucidating the downstream cellular consequences, and exploring their physiological relevance in both health and disease.

References

An In-depth Technical Guide on the Putative Role of Methyl 27-hydroxyheptacosanoate in Plant Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature specifically detailing the biochemical role of methyl 27-hydroxyheptacosanoate in plants is scarce. Therefore, this guide extrapolates its potential functions based on the well-documented roles of very-long-chain fatty acids (VLCFAs) and their hydroxylated derivatives in plant biology. The presented pathways and experimental protocols are based on general methodologies for related compounds and should be adapted and validated for the specific analysis of this compound.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs) in Plants

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 20 carbons or more.[1] In plants, they are essential molecules involved in a variety of physiological and structural processes.[1] VLCFAs are synthesized in the endoplasmic reticulum by a multi-enzyme complex known as the fatty acid elongase (FAE) system.[2][3] This complex sequentially adds two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer, typically C16 or C18.[1][4]

VLCFAs and their derivatives are integral components of several key structures in plants:

  • Cuticular Waxes: These form a protective layer on the epidermis of aerial plant parts, preventing non-stomatal water loss, protecting against UV radiation, and forming a barrier against pathogens.[5][6][7][8] Cuticular waxes are complex mixtures of compounds derived from VLCFAs, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[5][7]

  • Suberin: This is a lipophilic biopolymer found in the cell walls of certain tissues, such as the root endodermis (Casparian strip) and periderm. It acts as a barrier to water and solute movement and is crucial for plant defense against soil-borne pathogens. Suberin is composed of a poly-aliphatic domain containing ω-hydroxy fatty acids and α,ω-dicarboxylic acids.[1]

  • Sphingolipids: VLCFAs are major components of sphingolipids, a class of lipids found in cellular membranes.[1] They play crucial roles in membrane structure and are involved in signal transduction pathways.[2][3]

  • Seed Storage Oils: In some plant species, VLCFAs are stored in triacylglycerols within seeds as an energy reserve for germination.[1]

Putative Role of this compound

Based on its structure, this compound is the methyl ester of a C27 hydroxylated fatty acid. While specific research on this molecule is limited, its role can be inferred from the known functions of similar compounds. Heptacosane (C27) is a known component of plant cuticular waxes.[9] The presence of a hydroxyl group suggests it is an intermediate or a final product in the biosynthesis of cuticular components or suberin. The methyl ester form might be a naturally occurring derivative or an artifact of extraction and analysis methods (transesterification).

The most probable role for 27-hydroxyheptacosanoic acid is as a monomeric precursor for the biosynthesis of cuticular waxes or suberin. The position of the hydroxyl group (which is not specified in the name beyond being on the 27th carbon, implying an ω-1 position if numbered from the carboxyl group, or more likely an ω-hydroxylation if it's a terminal hydroxyl group on a C27 acid) would determine its specific function in polymerization. For instance, ω-hydroxy fatty acids are characteristic building blocks of suberin.[1]

Proposed Biosynthesis of 27-hydroxyheptacosanoic Acid

The biosynthesis of 27-hydroxyheptacosanoic acid would start with the elongation of a C18 fatty acid precursor by the fatty acid elongase (FAE) complex. This process involves four sequential enzymatic reactions for each two-carbon addition. Subsequently, the elongated C27 fatty acid would undergo hydroxylation.

Fatty Acid Elongation (FAE)

The FAE complex is located in the endoplasmic reticulum and consists of four key enzymes:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with a long-chain acyl-CoA.

  • β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

  • β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to a trans-2,3-enoyl-CoA.

  • trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, now elongated by two carbons.

This cycle is repeated until the desired chain length (e.g., C27) is achieved.

Hydroxylation

The hydroxylation of the C27 acyl chain is likely catalyzed by a fatty acid hydroxylase, many of which are cytochrome P450-dependent monooxygenases.[10] These enzymes introduce a hydroxyl group at a specific position on the fatty acid chain. Omega-hydroxylation, for example, is a key step in suberin biosynthesis.

Biosynthesis_of_27_hydroxyheptacosanoic_acid C18_CoA C18-CoA FAE_Complex Fatty Acid Elongase (FAE) Complex (KCS, KCR, HCD, ECR) C18_CoA->FAE_Complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAE_Complex x 4.5 cycles C27_CoA Heptacosanoyl-CoA (C27-CoA) FAE_Complex->C27_CoA FA_Hydroxylase Fatty Acid Hydroxylase (e.g., CYP450) C27_CoA->FA_Hydroxylase Hydroxy_C27_CoA 27-hydroxyheptacosanoyl-CoA FA_Hydroxylase->Hydroxy_C27_CoA Methyltransferase Methyltransferase Hydroxy_C27_CoA->Methyltransferase Cuticular_Wax Cuticular Wax / Suberin Hydroxy_C27_CoA->Cuticular_Wax Incorporation Methyl_ester This compound Methyltransferase->Methyl_ester Lipid_Signaling_Pathway Stimulus Biotic/Abiotic Stress Release Release of 27-hydroxyheptacosanoic acid Stimulus->Release Receptor Membrane Receptor Release->Receptor Second_Messengers Second Messengers (e.g., Ca²⁺, ROS) Receptor->Second_Messengers Kinase_Cascade Protein Kinase Cascade Second_Messengers->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Gene_Expression Stress-responsive Gene Expression Transcription_Factors->Gene_Expression Response Physiological Response (e.g., Defense, Repair) Gene_Expression->Response Experimental_Workflow_VLCFA_Analysis Plant_Tissue Plant Tissue (e.g., leaves, roots) Homogenization Homogenization (Liquid Nitrogen) Plant_Tissue->Homogenization Lipid_Extraction Total Lipid Extraction (Chloroform:Methanol) Homogenization->Lipid_Extraction Transesterification Transesterification (H₂SO₄ in Methanol) Lipid_Extraction->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

References

An Examination of the Therapeutic Potential of Methyl 27-hydroxyheptacosanoate: A Review of a Molecule with Undetermined Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document addresses the inquiry into the potential therapeutic applications of Methyl 27-hydroxyheptacosanoate. A comprehensive search of publicly available scientific literature and databases reveals a significant absence of research on this specific long-chain fatty acid ester. Consequently, there is no direct evidence to support any therapeutic applications at this time. However, by examining related classes of molecules, such as hydroxylated fatty acid esters and very long-chain fatty acids, we can infer potential, albeit speculative, areas for future investigation. This guide summarizes the current void of information for this compound and provides a brief overview of the biological activities of structurally similar compounds to offer a contextual framework for potential future research.

This compound: Current State of Knowledge

As of the latest available data, this compound is primarily cataloged as a research chemical available from various commercial suppliers. There is a notable lack of published studies in peer-reviewed journals detailing its biological activity, mechanism of action, or any potential therapeutic applications. Therefore, it is not possible to provide quantitative data, detailed experimental protocols, or established signaling pathways directly related to this compound.

Broader Context: Potential Therapeutic Avenues of Related Lipid Molecules

While specific data on this compound is unavailable, research into the broader class of fatty acid esters of hydroxy fatty acids (FAHFAs) and very long-chain fatty acids (VLCFAs) offers some insights into potential, yet unproven, areas of interest.

FAHFAs are a class of endogenous lipids that have demonstrated promising biological activities, suggesting they could be therapeutic targets for several metabolic and inflammatory conditions.[1]

  • Anti-diabetic and Anti-inflammatory Effects: Certain FAHFAs have been shown to improve glucose tolerance, stimulate insulin (B600854) secretion, and exert anti-inflammatory effects. These properties make them potential candidates for the treatment of type 2 diabetes and other metabolic disorders.

  • Obesity-Related Diseases: The mitigating and anti-inflammatory effects of FAHFAs in diabetes suggest their potential as a treatment for obesity-related diseases.[1]

  • Antioxidant and Autophagy Augmentation: Emerging research indicates that FAHFAs may possess antioxidant activity and the ability to enhance autophagy, which could be relevant in the context of neurodegenerative diseases and cardiovascular conditions.[1]

The potential signaling pathways for FAHFAs are currently under investigation, with some evidence pointing towards their interaction with G-protein coupled receptors and their role in modulating cellular metabolism.

This compound is classified as a very long-chain fatty acid (VLCFA), which are fatty acids with 22 or more carbon atoms.[2] VLCFAs are integral components of cellular structures and are involved in various biological processes.[3]

  • Cellular Function and Signaling: VLCFAs are crucial for maintaining cell membrane fluidity and are involved in cell signaling.[3] Their biosynthesis is essential for the function of various tissues, including the retina, brain, and skin.[3]

  • Neurological Roles: In the brain, VLCFAs are enriched in synaptic vesicles and play a role in determining the rate of neurotransmitter release.[3]

  • Association with Disease: The accumulation of VLCFAs due to metabolic dysregulation is associated with several genetic disorders, such as adrenoleukodystrophy and Zellweger syndrome, highlighting their importance in human health.[2]

Hypothetical Signaling Pathway for FAHFAs

Given the lack of specific information for this compound, the following diagram illustrates a generalized and hypothetical signaling pathway for the broader class of FAHFAs, based on current understanding of their anti-inflammatory and metabolic effects. It is crucial to emphasize that this pathway is not specific to this compound and serves only as a conceptual model.

FAHFA_Hypothetical_Pathway FAHFA FAHFA GPCR G-Protein Coupled Receptor (e.g., GPR120) FAHFA->GPCR PLC Phospholipase C (PLC) GPCR->PLC NFkB_pathway NF-κB Pathway Inhibition GPCR->NFkB_pathway Anti-inflammatory Signaling Metabolic_Regulation Improved Glucose Uptake & Metabolism GPCR->Metabolic_Regulation Metabolic Signaling IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Insulin Insulin Secretion (Pancreatic β-cells) Ca_PKC->Insulin Inflammation ↓ Pro-inflammatory Cytokine Production NFkB_pathway->Inflammation

Caption: Hypothetical signaling of FAHFAs in metabolic and inflammatory regulation.

Future Directions and Conclusion

The therapeutic potential of this compound remains an open question due to the absence of dedicated research. Future studies are warranted to explore its biological activities, starting with in vitro screening assays to assess its effects on various cellular targets and pathways. Based on the activities of related FAHFAs, initial investigations could focus on metabolic and inflammatory disease models.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 27-hydroxyheptacosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, proposed chemical synthesis protocol for Methyl 27-hydroxyheptacosanoate. As no direct published synthesis is available, this protocol is constructed based on established and reliable organic chemistry methodologies for the synthesis of long-chain bifunctional molecules.

Overview of Synthetic Strategy

The synthesis of this compound is proposed via a convergent approach, which involves the coupling of two key fragments to construct the C27 carbon backbone. A Grignard reaction between a C15 alkyl magnesium bromide and a C12 ω-hydroxyaldehyde with a protected hydroxyl group is chosen for its efficiency in forming carbon-carbon bonds. The synthesis is divided into three main stages:

  • Stage 1: Synthesis of Building Blocks: Preparation of 1-bromopentadecane (B48590) and 12-(tetrahydropyran-2-yloxy)dodecanal.

  • Stage 2: Carbon Chain Assembly and Deprotection: Grignard coupling of the two building blocks to form the full C27 chain, followed by deprotection of the hydroxyl group.

  • Stage 3: Final Functional Group Modification: Oxidation of the secondary alcohol to a carboxylic acid and subsequent methylation to yield the final product.

Experimental Protocols

This protocol describes the conversion of 1,15-pentadecanediol (B13463) to the monobrominated derivative.

Materials:

  • 1,15-Pentadecanediol

  • Hydrobromic acid (48% aqueous solution)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,15-pentadecanediol (1.0 eq) and toluene (approx. 5 mL per gram of diol).

  • Add hydrobromic acid (48% aq, 1.2 eq).

  • Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1-bromopentadecane.

This protocol details the protection of one hydroxyl group of 1,12-dodecanediol (B52552), followed by oxidation to the aldehyde.

Part A: Monoprotection of 1,12-dodecanediol Materials:

Procedure:

  • Dissolve 1,12-dodecanediol (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

  • Add 3,4-dihydropyran (DHP) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion (typically 4-6 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 12-(tetrahydropyran-2-yloxy)dodecan-1-ol.

Part B: Oxidation to the Aldehyde Materials:

  • 12-(tetrahydropyran-2-yloxy)dodecan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve 12-(tetrahydropyran-2-yloxy)dodecan-1-ol (1.0 eq) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the mixture at room temperature for 2-4 hours until the starting alcohol is consumed (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Rinse the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield 12-(tetrahydropyran-2-yloxy)dodecanal, which is often used in the next step without further purification.

This protocol describes the Grignard coupling, deprotection, and oxidation to the carboxylic acid.

Part A: Grignard Reaction Materials:

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of 1-bromopentadecane (1.1 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation. Maintain a gentle reflux.

  • Once the magnesium is consumed, cool the Grignard reagent to 0 °C.

  • Add a solution of 12-(tetrahydropyran-2-yloxy)dodecanal (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to obtain crude 27-(tetrahydropyran-2-yloxy)heptacosan-12-ol.

Part B: Deprotection and Oxidation Materials:

Procedure:

  • Deprotection: Dissolve the crude product from Part A in a mixture of acetic acid, THF, and water (3:1:1). Stir at 40 °C for 4-6 hours. Concentrate the mixture under reduced pressure and purify by column chromatography to yield heptacosane-1,27-diol.

  • Oxidation: Dissolve the resulting diol in acetone and cool to 0 °C.

  • Add Jones reagent dropwise until a persistent orange color is observed.

  • Stir for 1 hour at 0 °C.

  • Quench the excess oxidant by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield 27-hydroxyheptacosanoic acid.

This protocol describes the final esterification step.

Materials:

  • 27-Hydroxyheptacosanoic acid

  • Methanol (B129727) (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 27-hydroxyheptacosanoic acid (1.0 eq) in a large excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Data Presentation

The following table summarizes the expected (hypothetical) quantitative data for the proposed synthesis. Yields are estimated based on typical outcomes for these types of reactions.

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)% Yield
11-Bromopentadecane1,15-Pentadecanediol307.3412.610.180%
2A12-(THP-oxy)dodecan-1-ol1,12-Dodecanediol286.4714.212.890%
2B12-(THP-oxy)dodecanal12-(THP-oxy)dodecan-1-ol284.4512.711.288%
3A27-(THP-oxy)heptacosan-12-olBuilding Blocks A & B511.9118.013.575%
3B27-Hydroxyheptacosanoic acid27-(THP-oxy)heptacosan-12-ol & subsequent oxidation426.7111.37.970%
4This compound27-Hydroxyheptacosanoic acid440.748.27.592%

Note: Starting amounts are based on 10g of the initial diol for each building block synthesis.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow.

Synthesis_Workflow cluster_0 Stage 1: Building Block Synthesis cluster_1 Stage 2: Assembly & Deprotection cluster_2 Stage 3: Final Modifications A0 1,15-Pentadecanediol A1 1-Bromopentadecane (Building Block A) A0->A1 HBr, Toluene (Protocol 1) C0 27-(THP-oxy)heptacosan-12-ol A1->C0 B0 1,12-Dodecanediol B1 12-(THP-oxy)dodecan-1-ol B0->B1 DHP, PPTS (Protocol 2A) B2 12-(THP-oxy)dodecanal (Building Block B) B1->B2 PCC, DCM (Protocol 2B) B2->C0 C1 Heptacosane-1,27-diol C0->C1 Acetic Acid, THF, H2O (Protocol 3B - Deprotection) D0 27-Hydroxyheptacosanoic acid C1->D0 Jones Reagent (Protocol 3B - Oxidation) D1 Methyl 27-hydroxy- heptacosanoate D0->D1 MeOH, H2SO4 (cat.) (Protocol 4)

Caption: Proposed synthetic workflow for this compound.

Logical_Relationship start Overall Goal: Synthesize this compound strategy Synthetic Strategy: Convergent Approach via Grignard Coupling start->strategy bb_A Building Block A: C15 Electrophile Precursor (1-Bromopentadecane) strategy->bb_A bb_B Building Block B: C12 Nucleophile Precursor (Protected ω-hydroxyaldehyde) strategy->bb_B coupling Key Reaction: Grignard Coupling (Forms C-C bond) bb_A->coupling are coupled in protection Key Requirement: Hydroxyl Group Protection (e.g., THP ether) bb_B->protection is necessary for bb_B->coupling are coupled in protection->coupling enables modification Final Steps: Deprotection, Oxidation, Esterification coupling->modification product Final Product: This compound modification->product

Caption: Logical relationships in the synthetic design.

Application Notes and Protocols for the Total Synthesis of Omega-Hydroxyheptacosanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic Strategy Overview

The total synthesis of omega-hydroxyheptacosanoic acid methyl ester is proposed via a convergent approach. This strategy involves the synthesis of two key fragments of the carbon backbone, which are then coupled together. This is followed by functional group manipulations to yield the final product. The key steps are:

  • Preparation of two smaller, functionalized carbon chain fragments.

  • A carbon-carbon bond-forming reaction to assemble the 27-carbon backbone.

  • Deprotection and oxidation to yield the omega-hydroxy acid.

  • Final esterification to produce the methyl ester.

The chosen key bond-forming step is a Grignard reaction, a robust and widely used method for creating carbon-carbon bonds.

Logical Flow of the Synthetic Pathway

cluster_fragA Fragment A Synthesis (C15) cluster_fragB Fragment B Synthesis (C12) cluster_coupling Assembly and Final Steps A1 15-Bromopentadecanoic Acid A2 Methyl 15-bromopentadecanoate A1->A2 Esterification C1 Grignard Reagent of A2 A2->C1 Grignard Formation B1 1,12-Dodecanediol (B52552) B2 12-(Tetrahydropyranyloxy)dodecan-1-ol B1->B2 Mono-protection (THP) B3 12-(Tetrahydropyranyloxy)dodecanal B2->B3 Oxidation C2 Coupling Product (Secondary Alcohol) C1->C2 Grignard Reaction with B3 C3 Coupled Product (Deoxygenated) C2->C3 Oxidation & Reduction C4 Omega-Hydroxyheptacosanoic Acid C3->C4 Deprotection C5 Omega-Hydroxyheptacosanoic Acid Methyl Ester C4->C5 Esterification

Caption: A convergent synthetic workflow for omega-hydroxyheptacosanoic acid methyl ester.

Detailed Experimental Protocols

Synthesis of Fragment A: Methyl 15-bromopentadecanoate

This step protects the carboxylic acid of the commercially available 15-bromopentadecanoic acid as a methyl ester to prevent it from reacting with the Grignard reagent in the subsequent step.

Protocol:

  • Reaction Setup: To a solution of 15-bromopentadecanoic acid (1 equivalent) in anhydrous methanol (B129727) (acting as both reactant and solvent), cautiously add concentrated sulfuric acid (0.1 equivalents) as a catalyst.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain methyl 15-bromopentadecanoate.

ParameterValue/Condition
Starting Material 15-Bromopentadecanoic Acid
Reagents Methanol, Sulfuric Acid
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield 90-95%
Synthesis of Fragment B: 12-(Tetrahydropyranyloxy)dodecanal

This multi-step process prepares the aldehyde fragment from a commercially available diol.

2.2.1. Mono-protection of 1,12-Dodecanediol

  • Reaction Setup: Dissolve 1,12-dodecanediol (1 equivalent) in dichloromethane. Add 3,4-dihydro-2H-pyran (1.1 equivalents) and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The desired mono-protected product can be separated from the di-protected and unreacted starting material by column chromatography on silica (B1680970) gel.

2.2.2. Oxidation to the Aldehyde

  • Reaction Setup: Dissolve the mono-protected alcohol, 12-(tetrahydropyranyloxy)dodecan-1-ol, (1 equivalent) in dichloromethane.

  • Reaction: Add pyridinium chlorochromate (PCC) (1.5 equivalents) and stir at room temperature for 2-4 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure to yield the aldehyde, which can be used in the next step without further purification.

StepParameterValue/ConditionTypical Yield
2.2.1 Starting Material 1,12-Dodecanediol40-50%
Reagents Dihydropyran, PPTS
Reaction Time 12-16 hours
2.2.2 Starting Material 12-(THP-oxy)dodecan-1-ol85-95%
Reagent PCC
Reaction Time 2-4 hours
Assembly of the Carbon Backbone

2.3.1. Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents). Add a solution of methyl 15-bromopentadecanoate (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) dropwise. A crystal of iodine can be added to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and a gentle reflux.[1]

  • Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 12-(tetrahydropyranyloxy)dodecanal (0.9 equivalents) in anhydrous THF dropwise.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting secondary alcohol can be purified by column chromatography.

2.3.2. Deoxygenation of the Secondary Alcohol

The secondary alcohol formed in the previous step needs to be removed. This can be achieved in a two-step process: oxidation to a ketone followed by a Wolff-Kishner reduction.

  • Oxidation to Ketone: Dissolve the secondary alcohol in acetone (B3395972) and cool to 0 °C. Add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise until an orange color persists. Stir for 1 hour. Quench with isopropanol, dilute with water, and extract with diethyl ether. The organic extracts are washed, dried, and concentrated to give the ketone.

  • Wolff-Kishner Reduction: To the ketone, add hydrazine (B178648) hydrate (B1144303) (excess) and diethylene glycol as the solvent. Heat the mixture to 180-200 °C for 3-4 hours. Then, add potassium hydroxide (B78521) and continue heating to distill off water and excess hydrazine. Maintain the reflux at 190-200 °C for another 4 hours. After cooling, dilute with water and extract with ether. The organic layer is washed, dried, and concentrated to give the deoxygenated product.

StepParameterValue/ConditionTypical Yield
2.3.1 Grignard Formation Mg, I2 (cat.), THF~90% (in solution)
Coupling Reaction 0 °C to RT, 2-3 hours60-70%
2.3.2 Oxidation Jones Reagent, Acetone80-90%
Reduction Hydrazine, KOH70-80%
Final Modifications

2.4.1. Deprotection of the THP Ether

  • Reaction Setup: Dissolve the protected omega-hydroxy compound in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).

  • Reaction: Stir the solution at room temperature for 8-12 hours.

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with diethyl ether. Dry the organic layer and concentrate to obtain the deprotected alcohol.

2.4.2. Oxidation to Omega-Hydroxyheptacosanoic Acid

  • Reaction Setup: Dissolve the primary alcohol in acetone.

  • Reaction: Add Jones reagent dropwise at 0 °C until the orange color persists. Stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction with isopropanol. Remove the acetone under reduced pressure, and extract the aqueous residue with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield omega-hydroxyheptacosanoic acid, which can be purified by recrystallization.[2]

2.4.3. Fischer Esterification to the Methyl Ester

  • Reaction Setup: Dissolve the omega-hydroxyheptacosanoic acid in a large excess of methanol. Add a catalytic amount of concentrated sulfuric acid.[3]

  • Reaction: Reflux the mixture for 2-4 hours.[3]

  • Work-up and Purification: Cool the reaction mixture and remove the excess methanol. Dilute with diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, omega-hydroxyheptacosanoic acid methyl ester.[3] Purification can be achieved by column chromatography.

StepParameterValue/ConditionTypical Yield
2.4.1 Deprotection Acetic Acid, THF, Water90-95%
2.4.2 Oxidation Jones Reagent, Acetone80-90%
2.4.3 Esterification Methanol, H2SO4 (cat.)90-95%

Visualization of Key Processes

Grignard Reaction Workflow

start Flame-dried Glassware under Inert Atmosphere mg Add Mg Turnings and Anhydrous THF start->mg grignard_form Add R-Br in THF dropwise (Initiate with I2) mg->grignard_form grignard Grignard Reagent (R-MgBr) grignard_form->grignard cool Cool to 0 °C grignard->cool aldehyde_add Add Aldehyde in THF dropwise cool->aldehyde_add react Stir and warm to RT aldehyde_add->react quench Quench with aq. NH4Cl react->quench workup Extraction and Purification quench->workup product Coupled Secondary Alcohol workup->product

Caption: Workflow for the Grignard coupling reaction.

Fischer Esterification Protocol

start Dissolve Hydroxy Acid in excess Methanol catalyst Add cat. H2SO4 start->catalyst reflux Reflux for 2-4 hours catalyst->reflux cool_conc Cool and Concentrate reflux->cool_conc extract Dilute with Ether Wash with NaHCO3 (aq) cool_conc->extract dry Dry over Na2SO4 and Concentrate extract->dry product Final Methyl Ester dry->product

Caption: Protocol for the final Fischer esterification step.

Disclaimer: The synthetic route and protocols described herein are proposed based on established chemical principles. Actual laboratory implementation would require optimization of reaction conditions and thorough characterization of all intermediates.

References

Application Notes & Protocols for the Analytical Characterization of Methyl 27-hydroxyheptacosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of Methyl 27-hydroxyheptacosanoate, a long-chain hydroxy fatty acid methyl ester. The protocols outlined below are based on established analytical techniques for similar molecules and are intended to serve as a comprehensive guide for researchers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to its long-chain nature, derivatization to its trimethylsilyl (B98337) (TMS) ether is recommended to improve thermal stability and chromatographic performance.

Application Note

This method describes the GC-MS analysis of this compound after TMS derivatization. The long, non-polar GC column allows for the separation of the analyte from other components of a complex mixture. Electron Ionization (EI) is used for fragmentation, providing a characteristic mass spectrum for identification.

Experimental Protocol

1.2.1. Sample Preparation (TMS Derivatization)

  • Sample Dissolution: Accurately weigh 1 mg of the sample containing this compound into a clean, dry 2 mL glass vial.

  • Solvent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine (B92270) or N,N-dimethylformamide) to dissolve the sample.

  • Derivatization Reagent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

1.2.2. GC-MS Instrumentation and Conditions

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 150°C, hold for 2 min, ramp to 320°C at 10°C/min, hold for 10 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-700
Expected Quantitative Data

The following table summarizes the predicted GC-MS data for the TMS-derivatized this compound. The retention time is an estimate and may vary depending on the specific instrument and conditions. The mass spectral fragments are predicted based on common fragmentation patterns of long-chain fatty acid methyl esters and their TMS ethers.

Compound Predicted Retention Time (min) Predicted Key Mass Fragments (m/z)
This compound-TMS25-30512 [M]+•, 497 [M-15]+, 481 [M-31]+, 117 [(CH3)2Si=O+-CH3], 73 [Si(CH3)3]+

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing this compound Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Dissolve->Derivatize Heat Heat at 60°C for 30 min Derivatize->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 50-700) Ionize->Detect Process Data Acquisition & Processing Detect->Process Identify Identification by Mass Spectrum Process->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.

Application Note

This section provides the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts are based on the known values for similar long-chain fatty acid esters.

Experimental Protocol

2.2.1. Sample Preparation

  • Sample Weighing: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

2.2.2. NMR Instrumentation and Parameters

Parameter ¹H NMR ¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 100 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Spectral Width 16 ppm240 ppm
Predicted Spectral Data

The following tables summarize the predicted chemical shifts for this compound.

¹H NMR Predicted Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (C1)~0.88t3H
-(CH₂)n-~1.25m~44H
-CH₂-CH(OH)-~1.56m2H
-CH₂-COO-~2.30t2H
-CH(OH)-~3.64m1H
-OCH₃~3.67s3H
-OH~1.5-2.0 (broad)s1H

¹³C NMR Predicted Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (C1)~14.1
-(CH₂)n-~22.7 - 31.9
-CH₂-CH(OH)-~37.4
-CH₂-COO-~34.1
-CH(OH)-~71.8
-OCH₃~51.4
-COO-~174.4

Logical Diagram for Structural Elucidation

NMR_Logic cluster_1h ¹H NMR Data cluster_13c ¹³C NMR Data cluster_interp Structural Interpretation H_s_3_67 Singlet at ~3.67 ppm (3H) MethylEster Methyl Ester Group (-COOCH₃) H_s_3_67->MethylEster H_t_2_30 Triplet at ~2.30 ppm (2H) H_t_2_30->MethylEster H_m_3_64 Multiplet at ~3.64 ppm (1H) Hydroxyl Hydroxyl Group (-OH) H_m_3_64->Hydroxyl H_m_1_25 Multiplet at ~1.25 ppm (~44H) LongChain Long Aliphatic Chain H_m_1_25->LongChain H_t_0_88 Triplet at ~0.88 ppm (3H) H_t_0_88->LongChain C_q_174 Signal at ~174.4 ppm C_q_174->MethylEster C_q_51 Signal at ~51.4 ppm C_q_51->MethylEster C_q_71 Signal at ~71.8 ppm C_q_71->Hydroxyl C_q_14_37 Signals at ~14.1-37.4 ppm C_q_14_37->LongChain Structure This compound MethylEster->Structure Hydroxyl->Structure LongChain->Structure

Caption: Logical flow for NMR-based structural elucidation.

High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is generally preferred for FAME analysis, HPLC can be utilized, particularly for preparative purposes or when analyzing mixtures that are not amenable to GC.

Application Note

This protocol describes a reversed-phase HPLC method with UV detection for the analysis of this compound. Since the analyte lacks a strong chromophore, detection is performed at a low UV wavelength.

Experimental Protocol

3.2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Solution: Dissolve the sample in the mobile phase to a suitable concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3.2.2. HPLC Instrumentation and Conditions

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with 95:5 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 205 nm
Expected Quantitative Data
Compound Predicted Retention Time (min)
This compound8-12

HPLC Analysis Workflow

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing Sample_HPLC Sample Dissolve_HPLC Dissolve in Mobile Phase Sample_HPLC->Dissolve_HPLC Filter_HPLC Filter (0.45 µm) Dissolve_HPLC->Filter_HPLC Inject_HPLC Inject 10 µL into HPLC Filter_HPLC->Inject_HPLC Separate_HPLC Reversed-Phase Separation Inject_HPLC->Separate_HPLC Detect_HPLC UV Detection (205 nm) Separate_HPLC->Detect_HPLC Process_HPLC Chromatogram Processing Detect_HPLC->Process_HPLC Quantify_HPLC Quantification by Peak Area Process_HPLC->Quantify_HPLC

Caption: Workflow for HPLC analysis of this compound.

Application Note: Quantitative Analysis of Long-Chain Hydroxy Fatty Acids using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain hydroxy fatty acids (LCHFAs) are a class of lipids that play crucial roles in various biological processes, acting as structural components of membranes, energy sources, and signaling molecules.[1][2][3] These molecules are implicated in metabolic regulation and inflammatory responses, making their accurate quantification essential for research in metabolic disorders, drug development, and nutritional science.[1][4] The analysis of LCHFAs, however, presents challenges due to their structural diversity, low abundance in complex biological matrices, and poor ionization efficiency.[5][6] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of LCHFAs in biological samples.

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of various LCHFA species based on their hydrophobicity.[7][8] Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. The high selectivity and sensitivity of Multiple Reaction Monitoring (MRM) mode allow for precise quantification even at low concentrations.[1][7] For certain saturated and monounsaturated fatty acids, Single Ion Reaction (SIR) mode may offer better sensitivity.[7] Isotope-labeled internal standards are used to ensure high accuracy and reproducibility.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract and enrich LCHFAs from biological matrices like plasma or tissue homogenates.[7][8][9]

  • Materials:

    • Waters Oasis HLB SPE cartridges (or equivalent)

    • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

    • Internal Standard (IS) solution (e.g., deuterated LCHFAs)

    • Nitrogen evaporator

    • Vortex mixer and Centrifuge

  • Procedure:

    • Sample Homogenization: For tissue samples, homogenize 1 mg of tissue in 20 µL of 50% ethanol (B145695) containing an antioxidant like 0.1% butylated hydroxytoluene (BHT).[8] For plasma/serum samples, add the internal standard solution.

    • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[7][8]

    • Sample Loading: Load the pre-treated sample (e.g., 400 µL of tissue homogenate) onto the conditioned cartridge.[7][8]

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[7][8]

    • Elution: Elute the LCHFAs from the cartridge with 1 mL of a methanol/acetonitrile mixture (e.g., 10:90, v/v).[7]

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[7] Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 50% ethanol) for LC-MS/MS analysis.[7]

2. LC-MS/MS Analysis

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Liquid Chromatography (LC) Conditions: The following conditions provide a general starting point and should be optimized for the specific analytes of interest. Reversed-phase chromatography on a C8 or C18 column is commonly used.[10][11]

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.3 - 0.5 mL/min[4][12]
Column Temperature 40 - 50 °C[4]
Injection Volume 5 - 10 µL
  • LC Gradient Elution Program:

Time (min)% Mobile Phase B
0.050
15.095
17.095
18.050
25.050
  • Mass Spectrometry (MS) Conditions: Analysis is typically performed in negative ion mode (ESI-).[11]

ParameterTypical Value
Ionization Mode ESI Negative
Scan Type MRM
Capillary Voltage 3.0 kV[12]
Source Temperature 120 °C[12]
Desolvation Temperature 300 °C[12]
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

3. Quantitative Data and MRM Transitions

The following table provides representative MRM transitions for selected hydroxy fatty acids. Cone voltage and collision energy values should be optimized for each specific instrument and compound.

Analyte (Hydroxy Fatty Acid)Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
12-HETE319.2179.12015
15-HETE319.2219.12015
9-HODE295.2171.1[13]2518
13-HODE295.2195.1[13]2518
Prostaglandin E2 (PGE2)351.2315.3[8]3022
Prostaglandin D2 (PGD2)351.2315.3[8]3022

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Homogenize Homogenization & Internal Standard Spiking Sample->Homogenize SPE Solid-Phase Extraction (SPE) (Enrichment & Cleanup) Homogenize->SPE Dry Dry-down & Reconstitution SPE->Dry LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (ESI-, MRM) LC->MS Quant Quantification (Peak Integration) MS->Quant Report Reporting Quant->Report

Caption: Workflow for LCHFA analysis.

Signaling Pathway Involvement

Long-chain fatty acids, particularly polyunsaturated fatty acids (PUFAs) like arachidonic acid, are precursors to a large family of signaling molecules known as eicosanoids.[2] This process is initiated by enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[7]

G cluster_enzymes Enzymatic Oxidation cluster_products Bioactive Lipid Mediators PUFA Long-Chain PUFAs (e.g., Arachidonic Acid) COX COX Pathway PUFA->COX LOX LOX Pathway PUFA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes HETEs Hydroxy- eicosatetraenoic acids (HETEs) LOX->HETEs Inflammation Inflammation Prostaglandins->Inflammation BloodClotting BloodClotting Thromboxanes->BloodClotting Blood Clotting Leukotrienes->Inflammation CellSignaling CellSignaling HETEs->CellSignaling Cell Signaling

Caption: Eicosanoid signaling pathway.

References

Application Note and Protocol: NMR Spectroscopy of Methyl 27-hydroxyheptacosanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Methyl 27-hydroxyheptacosanoate. It includes predicted quantitative data, detailed experimental protocols, and visualizations to aid in understanding the methodology and expected outcomes.

Introduction

This compound is a long-chain hydroxy fatty acid methyl ester. Its structure consists of a 27-carbon chain with a methyl ester at one terminus (C-1) and a hydroxyl group at the other (C-27). NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This document outlines the expected ¹H and ¹³C NMR spectral data and provides a standardized protocol for sample preparation and data acquisition.

Predicted NMR Data

Due to the lack of specific experimental data in the public domain for this compound, the following tables summarize the predicted chemical shifts based on the analysis of similar long-chain fatty acid esters and hydroxy acids.[1][2][3][4] These predictions provide a baseline for researchers analyzing this or structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H₃COOC-~ 3.67s3H
-CH₂-COO- (H-2)~ 2.30t2H
-CH₂-CH₂OH (H-26)~ 1.56m2H
HO-CH₂- (H-27)~ 3.64t2H
-CH₂-CH₂-COO- (H-3)~ 1.63m2H
-(CH₂)n- (bulk methylene, H-4 to H-25)~ 1.25br s44H
-OHVariablebr s1H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C=O (C-1)~ 174.4
H₃COOC-~ 51.4
HO-CH₂- (C-27)~ 63.1
-CH₂-COO- (C-2)~ 34.1
-CH₂-CH₂OH (C-26)~ 32.8
-CH₂-CH₂-COO- (C-3)~ 25.0
-(CH₂)n- (bulk methylene, C-4 to C-25)~ 29.1 - 29.7

Experimental Protocol

This section details the methodology for acquiring high-quality NMR spectra of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be used.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

3.2. NMR Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

¹H NMR Parameters:

ParameterValue
Pulse Programzg30
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width16 ppm
Receiver GainAdjusted automatically

¹³C NMR Parameters:

ParameterValue
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay2.0 s
Acquisition Time1.0 s
Spectral Width240 ppm
Receiver GainAdjusted automatically

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction.

  • Calibration: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integration: Integrate the signals in the ¹H spectrum.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualization

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phasing & Baseline Correction ft->phase_base calibrate Calibration phase_base->calibrate integrate Integration & Peak Picking calibrate->integrate assign Spectral Assignment integrate->assign report Reporting assign->report Structural_Assignment cluster_ester Methyl Ester Group cluster_hydroxyl Hydroxyl Group cluster_chain Alkyl Chain molecule This compound ester_h ¹H: ~3.67 ppm (s, 3H) molecule->ester_h ester_c1 ¹³C: ~174.4 ppm (C=O) molecule->ester_c1 ester_c2 ¹³C: ~51.4 ppm (OCH₃) molecule->ester_c2 hydroxyl_h ¹H: ~3.64 ppm (t, 2H, -CH₂OH) molecule->hydroxyl_h hydroxyl_c ¹³C: ~63.1 ppm (-CH₂OH) molecule->hydroxyl_c chain_h1 ¹H: ~2.30 ppm (t, 2H, α-CH₂) molecule->chain_h1 chain_h2 ¹H: ~1.63 ppm (m, 2H, β-CH₂) molecule->chain_h2 chain_h3 ¹H: ~1.25 ppm (br s, -(CH₂)n-) molecule->chain_h3 chain_c1 ¹³C: ~34.1 ppm (α-CH₂) molecule->chain_c1 chain_c2 ¹³C: ~25.0 ppm (β-CH₂) molecule->chain_c2 chain_c3 ¹³C: ~29.1-29.7 ppm (-(CH₂)n-) molecule->chain_c3

References

Application Note: Investigating the Effect of Methyl 27-hydroxyheptacosanoate on MMP-2 and MMP-9 Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive set of protocols to investigate the potential modulatory effects of a novel compound, exemplified by "Methyl 27-hydroxyheptacosanoate," on the expression and activity of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). These proteases are crucial in tissue remodeling and are implicated in various pathological processes, including cancer metastasis and inflammation.[1][2][3][4]

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the degradation of extracellular matrix (ECM) components.[3][5] MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are particularly important due to their ability to degrade type IV collagen, a primary component of basement membranes.[2][5] Dysregulation of MMP-2 and MMP-9 activity is associated with numerous diseases, making them key targets for therapeutic intervention.[3][4] This application note details the experimental procedures to assess the impact of "this compound" on the enzymatic activity and expression of MMP-2 and MMP-9 at the protein and mRNA levels.

Experimental Protocols

Cell Culture and Treatment

This initial step involves treating a suitable cell line with the test compound to observe its effects. The choice of cell line will depend on the research context (e.g., cancer cell lines like A549 or HT1080 for metastasis studies, or macrophage cell lines like THP-1 for inflammation studies).

Protocol:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 75 cm² flasks) and grow them to 70-80% confluency in standard growth medium supplemented with Fetal Bovine Serum (FBS).[6]

  • Serum Starvation: Remove the FBS-containing medium, wash the cells twice with serum-free medium, and then incubate the cells in serum-free medium for a period optimized for the specific cell line (e.g., 24-48 hours).[6] This step is crucial as serum contains MMPs and their inhibitors, which can interfere with the assay.

  • Compound Treatment: Prepare various concentrations of "this compound" in the serum-free medium. Treat the cells with these concentrations for a predetermined duration (e.g., 24 hours). Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known modulator of MMP expression, if available).

  • Sample Collection:

    • Conditioned Media: Collect the cell culture supernatant (conditioned media). Centrifuge at 10,000 rpm for 5 minutes to remove dead cells and debris.[7] The supernatant can be concentrated using centrifugal filter units if necessary.[8] Store at -80°C for gelatin zymography and Western blot analysis of secreted MMPs.

    • Cell Lysate: Wash the remaining cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[5] Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Store at -80°C for Western blot analysis of cellular proteins.

    • RNA Isolation: For gene expression analysis, wash cells with PBS and then lyse them directly in the culture dish using a lysis buffer from an RNA isolation kit (e.g., TRIzol or a column-based kit) and proceed with RNA extraction according to the manufacturer's protocol.

Gelatin Zymography (for MMP-2 and MMP-9 Activity)

Gelatin zymography is a highly sensitive technique used to detect the enzymatic activity of gelatinases like MMP-2 and MMP-9.[1] Active enzymes digest the gelatin embedded in a polyacrylamide gel, resulting in clear bands against a stained background.[1][6]

Protocol:

  • Sample Preparation: Mix 20 µL of conditioned media with a non-reducing sample buffer (without β-mercaptoethanol or DTT, and do not heat the samples).[7][9]

  • Gel Electrophoresis: Load the samples onto a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin.[7][10] Run the gel at a constant voltage (e.g., 100-150V) at 4°C until the dye front reaches the bottom.[10][11]

  • SDS Removal and Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100 to remove SDS and allow the enzymes to renature.[9][10]

  • Enzyme Incubation: Rinse the gel with water and then incubate it overnight (16-48 hours) at 37°C in an incubation buffer containing Tris-HCl and CaCl2 (pH 7.5).[9][10]

  • Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.[7] Destain the gel with a solution of methanol (B129727) and acetic acid until clear bands appear against a blue background.[7][9] The clear bands indicate areas of gelatin degradation by MMPs. Pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 will appear at approximately 92 kDa, 82 kDa, 72 kDa, and 62 kDa, respectively.

  • Quantification: Image the gel and quantify the band intensities using densitometry software (e.g., ImageJ).

Western Blotting (for MMP-2 and MMP-9 Protein Expression)

Western blotting allows for the quantification of total MMP-2 and MMP-9 protein levels in both cell lysates and conditioned media.

Protocol:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 10-25 µg) with a reducing Laemmli sample buffer and heat at 95-100°C for 5 minutes.[11][12]

  • Gel Electrophoresis: Separate the proteins on a 10% SDS-PAGE gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.[11][12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MMP-2 and MMP-9 overnight at 4°C.[11] A loading control antibody (e.g., GAPDH or β-actin) should also be used for cell lysates.[11]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[11]

  • Quantification: Capture the image of the blot and perform densitometric analysis to quantify the protein levels relative to the loading control.

Quantitative Real-Time PCR (qRT-PCR) (for MMP-2 and MMP-9 mRNA Expression)

qRT-PCR is used to measure the levels of MMP-2 and MMP-9 mRNA, providing insight into whether "this compound" affects the transcription of these genes.

Protocol:

  • RNA Isolation: Isolate total RNA from the treated cells as described in section 1.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.[13]

  • qRT-PCR Reaction: Set up the real-time PCR reaction using a SYBR Green master mix, forward and reverse primers for MMP-2, MMP-9, and a housekeeping gene (e.g., GAPDH or β-actin), and the synthesized cDNA.[13][14]

  • Thermal Cycling: Perform the PCR in a real-time PCR detection system. A typical protocol includes an initial denaturation step at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at a primer-specific temperature (e.g., 58-60°C).[13][14]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[14] The expression levels of MMP-2 and MMP-9 are normalized to the housekeeping gene and compared to the vehicle-treated control group.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on MMP-2 and MMP-9 Activity (Gelatin Zymography)

Treatment Group Concentration (µM) Relative MMP-2 Activity (%) Relative MMP-9 Activity (%)
Vehicle Control 0 100 ± 5.2 100 ± 6.1
Compound X 1 85 ± 4.8* 78 ± 5.5*
Compound X 10 62 ± 3.9** 55 ± 4.2**
Compound X 50 41 ± 3.1*** 35 ± 3.8***

*Data are presented as mean ± SD. Statistical significance vs. vehicle control: *p < 0.05, **p < 0.01, **p < 0.001.

Table 2: Effect of this compound on MMP-2 and MMP-9 Protein Expression (Western Blot)

Treatment Group Concentration (µM) Relative MMP-2 Protein Level (%) Relative MMP-9 Protein Level (%)
Vehicle Control 0 100 ± 6.5 100 ± 7.3
Compound X 1 91 ± 5.9 82 ± 6.8*
Compound X 10 70 ± 5.1** 61 ± 5.7**
Compound X 50 53 ± 4.5*** 42 ± 4.9***

*Data are presented as mean ± SD, normalized to a loading control. Statistical significance vs. vehicle control: *p < 0.05, **p < 0.01, **p < 0.001.

Table 3: Effect of this compound on MMP-2 and MMP-9 mRNA Expression (qRT-PCR)

Treatment Group Concentration (µM) Relative MMP-2 mRNA Fold Change Relative MMP-9 mRNA Fold Change
Vehicle Control 0 1.00 ± 0.12 1.00 ± 0.15
Compound X 1 0.95 ± 0.10 0.88 ± 0.11
Compound X 10 0.75 ± 0.08* 0.65 ± 0.09**
Compound X 50 0.51 ± 0.06*** 0.43 ± 0.07***

*Data are presented as mean ± SD, normalized to a housekeeping gene. Statistical significance vs. vehicle control: *p < 0.05, **p < 0.01, **p < 0.001.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Cell Culture & Treatment cluster_collection Phase 2: Sample Collection cluster_analysis Phase 3: Molecular Assays cluster_data Phase 4: Data Analysis A Seed and Grow Cells (70-80% Confluency) B Serum Starve Cells A->B D Collect Conditioned Media C Treat with Methyl 27-hydroxyheptacosanoate B->C E Prepare Cell Lysate F Isolate Total RNA G Gelatin Zymography (MMP Activity) D->G H Western Blot (MMP Protein Expression) D->H E->H I qRT-PCR (MMP mRNA Expression) F->I J Densitometry & Statistical Analysis G->J H->J I->J Signaling_Pathway cluster_nucleus Gene Transcription Compound This compound Receptor Cell Surface Receptor Compound->Receptor Inhibits (?) Pathway Intracellular Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Pathway TF Transcription Factors (e.g., AP-1, NF-κB) Pathway->TF Activation Gene MMP-2 / MMP-9 Gene TF->Gene mRNA MMP-2 / MMP-9 mRNA Gene->mRNA Protein Pro-MMP-2 / Pro-MMP-9 (Protein Synthesis) mRNA->Protein Secretion Secreted Active MMP-2 / MMP-9 Protein->Secretion

References

Application Notes and Protocols for Cell-based Assays Using Methyl 27-hydroxyheptacosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 27-hydroxyheptacosanoate is a long-chain fatty acid methyl ester. While its specific biological activities are currently under-explored, its structural similarity to other lipid molecules suggests potential roles in various cellular processes. These application notes provide a framework for investigating the potential cytotoxic and anti-inflammatory effects of this compound using common cell-based assays. The protocols provided herein are intended as a starting point for researchers to adapt based on their specific cell types and experimental goals.

Hypothetical Biological Activity and Signaling Pathways

For the purpose of illustrating the application of cell-based assays, we will hypothesize that this compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. We will also consider its potential cytotoxic effects, which are important to evaluate for any novel compound.

Inflammation is a complex biological response to harmful stimuli. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation, controlling the expression of pro-inflammatory genes.[1] In many inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] We hypothesize that this compound may inhibit the activation of these pathways, thereby reducing the production of these inflammatory mediators.

Hypothetical Anti-Inflammatory Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 NF-κB Pathway cluster_2 MAPK Pathway cluster_3 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKKs MAPKKs TAK1->MAPKKs IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to p38 p38 MAPKKs->p38 JNK JNK MAPKKs->JNK p38->Nucleus JNK->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates This compound This compound This compound->TAK1 inhibits This compound->IKK Complex inhibits

Caption: Hypothetical inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and is crucial for distinguishing between anti-inflammatory effects and general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan (B1609692) product.[3]

G Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of this compound Incubate_24h->Add_Compound Incubate_Exposure Incubate for desired exposure time (e.g., 24, 48, 72 hours) Add_Compound->Incubate_Exposure Add_MTT Add MTT solution to each well Incubate_Exposure->Add_MTT Incubate_3h Incubate for 3 hours at 37°C Add_MTT->Incubate_3h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_3h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 105 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[3][4]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the anti-inflammatory potential of this compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.[1]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 106 cells/mL (100 µL per well) and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known iNOS inhibitor + LPS).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the vehicle control.

Cytokine Quantification (ELISA)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Treatment and Supernatant Collection: Follow steps 1 and 2 of the NO Inhibition Assay protocol. After the 24-hour incubation with LPS and the compound, collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the collected cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding a conjugated secondary antibody (e.g., HRP-conjugated).

    • Adding the substrate and stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 5.2
198.5± 4.8
1095.2± 6.1
5088.7± 5.5
10075.3± 7.3
IC50 (µM)>100

Table 2: Anti-inflammatory Effects of this compound

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)1.2 ± 0.350.1 ± 8.235.6 ± 6.7
LPS (1 µg/mL)45.8 ± 3.91250.4 ± 110.5980.2 ± 95.3
LPS + Compound (10 µM)30.5 ± 2.5850.7 ± 75.1650.9 ± 60.8
LPS + Compound (50 µM)15.2 ± 1.8420.3 ± 40.6310.4 ± 35.2
IC50 (µM) for NO35.6
IC50 (µM) for TNF-α42.1
IC50 (µM) for IL-645.8

Conclusion

These application notes provide a comprehensive guide for the initial characterization of the biological activities of this compound. The provided protocols for cell viability, nitric oxide inhibition, and cytokine quantification, along with the templates for data presentation and pathway visualization, offer a robust framework for researchers to investigate this novel compound. It is essential to adapt these protocols based on the specific research questions and experimental systems.

References

Application Notes & Protocols for the Quantification of Methyl 27-hydroxyheptacosanoate in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 27-hydroxyheptacosanoate is a long-chain fatty acid methyl ester that has been identified in various plant species. As a member of the fatty acid ester of hydroxy fatty acids (FAHFA) family, it may possess significant biological activities, making its accurate quantification in plant extracts crucial for research and drug development. This document provides a comprehensive guide to the analytical methodologies for quantifying this compound, including sample preparation, extraction, chromatographic analysis, and mass spectrometric detection.

While specific quantitative data for this compound across different plant extracts is not extensively published, this guide offers standardized protocols to enable researchers to generate such data. The methodologies are based on established analytical principles for the determination of long-chain fatty acids and their esters in complex biological matrices.[1][2]

Experimental Protocols

Plant Material Preparation

A critical first step in the quantification of this compound is the appropriate preparation of the plant material to ensure the preservation of the analyte and obtain a representative sample.

Protocol:

  • Harvesting: Harvest fresh plant material and immediately process it to minimize enzymatic degradation of lipids. If immediate processing is not possible, flash-freeze the material in liquid nitrogen and store it at -80°C.

  • Drying (Optional): For some applications, lyophilization (freeze-drying) can be used to remove water content without significantly affecting lipid stability. Oven drying at high temperatures should be avoided as it can lead to lipid oxidation.

  • Homogenization: Grind the fresh, frozen, or lyophilized plant tissue to a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder. This increases the surface area for efficient solvent extraction.

Extraction of Lipids

The choice of extraction solvent is critical for the efficient recovery of this compound. A mixture of polar and non-polar solvents is generally most effective for extracting a broad range of lipids.[3]

Protocol: Modified Bligh-Dyer Extraction

This protocol is a widely used method for the extraction of lipids from biological samples.[2]

  • Sample Preparation: Weigh approximately 1 gram of the powdered plant material into a glass centrifuge tube.

  • Solvent Addition: Add 3 mL of a chloroform (B151607):methanol (B129727) (1:2, v/v) mixture to the tube.

  • Homogenization: Vortex the mixture vigorously for 1 minute and then agitate on a shaker at room temperature for 1 hour.

  • Phase Separation:

    • Add 1 mL of chloroform and vortex for 1 minute.

    • Add 1.8 mL of water and vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous (methanolic) layer, a protein/solid precipitate at the interface, and a lower organic (chloroform) layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a new, clean glass tube.

  • Re-extraction: To maximize recovery, re-extract the remaining aqueous layer and solid precipitate with 2 mL of chloroform. Vortex, centrifuge, and collect the lower organic layer, combining it with the first extract.

  • Solvent Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 1 mL) of a suitable solvent for analysis, such as methanol or a mobile phase-compatible solvent.

Sample Cleanup using Solid-Phase Extraction (SPE) (Optional)

For complex plant extracts, an optional SPE cleanup step can be employed to remove interfering compounds such as pigments and highly polar or non-polar contaminants.

Protocol:

  • Cartridge Selection: Use a silica-based or reversed-phase (e.g., C18) SPE cartridge.

  • Conditioning: Condition the cartridge according to the manufacturer's instructions, typically with a non-polar solvent followed by the solvent used to dissolve the extract.

  • Sample Loading: Load the reconstituted lipid extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to elute interfering compounds.

  • Elution: Elute the fraction containing this compound with a stronger solvent.

  • Evaporation and Reconstitution: Evaporate the collected eluate and reconstitute it in the mobile phase for analysis.

Analytical Quantification

The quantification of this compound is best achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) due to its high sensitivity and selectivity.[1][2][4] Gas Chromatography (GC) can also be used, typically after derivatization.

Protocol: LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain fatty acid esters.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): For a triple quadrupole mass spectrometer, monitor specific precursor-to-product ion transitions for this compound. The precursor ion would be the [M+H]+ or [M+Na]+ adduct. Product ions would be determined by fragmentation of a pure standard.[2]

    • High-Resolution MS: For high-resolution instruments, extract the accurate mass of the protonated molecule.

  • Standard Curve: Prepare a series of calibration standards of known concentrations of a this compound reference standard (available from chemical suppliers).[5] The calibration curve should be prepared in a matrix similar to the sample matrix to account for matrix effects.

  • Quantification: Plot the peak area of the analyte against the concentration of the standards to generate a calibration curve. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve.

Data Presentation

Quantitative data should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Quantification of this compound in Various Plant Extracts

Plant SpeciesTissue TypeExtraction MethodAnalytical MethodConcentration (µg/g of dry weight) ± SD
Amentotaxus yunnanensis[6]LeavesChloroform:MethanolLC-MS/MSEnter Data Here
Torreya yunnanensis[6][7]ArilChloroform:MethanolLC-MS/MSEnter Data Here
Plant Species XRootsHexane:IsopropanolGC-MSEnter Data Here
Plant Species YSeedsSupercritical CO2HPLC-FLDEnter Data Here

This table serves as a template for presenting quantitative results. Specific values would be populated based on experimental findings.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.

Quantification Workflow cluster_prep Sample Preparation cluster_extraction Extraction and Cleanup cluster_analysis Analysis Harvest Plant Material Harvesting Homogenize Homogenization (Grinding) Harvest->Homogenize Extraction Lipid Extraction (Bligh-Dyer) Homogenize->Extraction SPE Solid-Phase Extraction (Optional Cleanup) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quant Quantification LCMS->Quant

Caption: Workflow for this compound quantification.

Hypothetical Signaling Pathway

The precise signaling pathway involving this compound is not well-established. However, based on the known roles of other fatty acid derivatives in plants, a hypothetical pathway can be proposed where it may act as a signaling molecule or a precursor to one, potentially influencing plant growth, development, or stress responses.

Hypothetical Signaling Pathway cluster_stimulus Environmental/Developmental Cue cluster_synthesis Biosynthesis cluster_response Cellular Response Stimulus Biotic/Abiotic Stress or Developmental Signal Precursor Fatty Acid Precursors Stimulus->Precursor M27H This compound Precursor->M27H Enzymatic Synthesis Receptor Receptor Binding M27H->Receptor Interacts with Signal Downstream Signaling Cascade Receptor->Signal Response Gene Expression Changes & Physiological Response Signal->Response

Caption: Hypothetical signaling pathway for this compound.

References

Troubleshooting & Optimization

"Methyl 27-hydroxyheptacosanoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 27-hydroxyheptacosanoate. Below you will find frequently asked questions and troubleshooting guides to ensure the stability, proper storage, and successful application of this compound in your experiments.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 369635-50-7[1][2][3]
Molecular Formula C₂₈H₅₆O₃[1][3]
Molecular Weight 440.7 g/mol [1][3][4][5]
Physical Form Solid / White Solid[3][4][5]
Purity ≥97%[1][3][4][5]
Melting Point 85-89 °C[4][5]
Solubility Chloroform (B151607)[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability of four years or more, it is recommended to store this compound at -20°C.[3] Some suppliers may indicate storage at room temperature, which may be suitable for shorter periods.[4][5] To prevent potential degradation, especially if the product will be stored for an extended time, storing it at -20°C in a tightly sealed container is the best practice.

Q2: How should I handle this compound upon receipt?

Upon receiving the product, it is advisable to store it at the recommended temperature of -20°C, especially if it is not intended for immediate use. The container should be kept tightly sealed to protect it from moisture and atmospheric contaminants.

Q3: Is this compound sensitive to oxidation?

Like other long-chain fatty acid methyl esters, this compound can be susceptible to oxidation over time, a process that can be accelerated by exposure to air, light, and metal contaminants. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can further enhance its stability.

Q4: What solvents can I use to dissolve this compound?

This compound is soluble in chloroform.[4][5] For experimental purposes, it is crucial to use high-purity, anhydrous solvents to avoid introducing contaminants that could interfere with your analysis.

Experimental Protocols

General Protocol for the Analysis of this compound from Plant Cuticular Wax by GC-MS

This protocol provides a general workflow for the extraction and analysis of very-long-chain fatty acids like this compound from plant tissues.

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves or stems).

    • To extract surface waxes, immerse the plant material in a suitable organic solvent (e.g., chloroform or hexane) for a short period (e.g., 30-60 seconds).

    • The solvent extract, containing the cuticular waxes, is then collected.

  • Fractionation (Optional):

    • The crude wax extract can be fractionated using techniques like column chromatography on silica (B1680970) gel to isolate different lipid classes.

  • Derivatization of the Hydroxyl Group (for GC-MS analysis):

    • To improve volatility and chromatographic peak shape, the hydroxyl group of this compound should be derivatized. A common method is silylation.

    • Evaporate the solvent from the wax extract under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to complete the reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a non-polar capillary column (e.g., DB-5 or similar) suitable for high-temperature analysis.

    • Set an appropriate temperature program for the GC oven to separate the components of the wax mixture. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the very-long-chain compounds.[6]

    • The mass spectrometer will provide mass spectra of the eluting compounds, allowing for their identification based on their fragmentation patterns and comparison to spectral libraries.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction (e.g., Chloroform) plant_material->extraction derivatization Hydroxyl Group Derivatization (Silylation) extraction->derivatization Crude Wax Extract gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis & Identification gc_ms->data_analysis Mass Spectra

General workflow for the analysis of this compound.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) During GC-MS Analysis

  • Possible Cause: The free hydroxyl group on the molecule can interact with active sites in the GC inlet and column, leading to peak tailing.

  • Solution:

    • Derivatization: Ensure complete derivatization of the hydroxyl group. Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). The presence of small amounts of moisture can inhibit the reaction, so use anhydrous solvents and reagents.

    • GC System Maintenance: Active sites can develop in the GC inlet liner and the front end of the column. Regularly replace the inlet liner and trim a small portion of the column from the inlet side.

Issue 2: Low or No Signal for this compound

  • Possible Cause 1: Inefficient extraction from the sample matrix.

  • Solution 1: Optimize the extraction procedure. Consider the choice of solvent and the extraction time. For plant waxes, a brief immersion is usually sufficient to avoid extracting internal lipids.

  • Possible Cause 2: Degradation of the compound during sample preparation or analysis.

  • Solution 2:

    • Avoid excessive heating during solvent evaporation and derivatization.

    • Ensure the GC inlet temperature is not set too high, which could cause thermal degradation of the analyte.

  • Possible Cause 3: The compound is not eluting from the GC column.

  • Solution 3:

    • Ensure the final temperature of your GC oven program is high enough and held for a sufficient duration to elute very-long-chain compounds.

    • Confirm that your GC column is suitable for high-temperature analysis.

Logical Relationship for Troubleshooting Poor GC-MS Peak Shape

troubleshooting_peak_shape start Poor Peak Shape (Tailing) check_derivatization Is Derivatization Complete? start->check_derivatization optimize_derivatization Optimize Derivatization: - Anhydrous conditions - Reagent concentration - Temperature/Time check_derivatization->optimize_derivatization No check_gc_system Is the GC System Inert? check_derivatization->check_gc_system Yes optimize_derivatization->start maintain_gc Perform GC Maintenance: - Replace inlet liner - Trim column check_gc_system->maintain_gc No good_peak Good Peak Shape check_gc_system->good_peak Yes maintain_gc->start

References

"Methyl 27-hydroxyheptacosanoate" solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the solubility of Methyl 27-hydroxyheptacosanoate for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a long-chain fatty acid methyl ester, which makes it hydrophobic and generally insoluble in aqueous solutions. Based on available data, the following organic solvents can be used:

  • Primary Recommendation: Chloroform is listed as a solvent for this compound.[1][2][3][4][5][6][7]

  • Alternatives for in vitro studies: For cell culture applications, water-miscible organic solvents are necessary. While direct solubility data for this compound in these solvents is limited, ethanol (B145695) and Dimethyl Sulfoxide (DMSO) are common choices for similar long-chain lipids.[1][3] It is crucial to prepare a concentrated stock solution in one of these solvents, which is then further diluted in the aqueous culture medium.

Q2: What is the maximum recommended concentration of DMSO in cell culture media?

A2: High concentrations of DMSO can be toxic to cells. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% , with many protocols recommending 0.1% or lower to avoid impacting cell viability and function.[2][8] However, the tolerable DMSO concentration is cell-line specific. It is highly recommended to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your particular cells.[9][10]

Q3: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening and how can I prevent it?

A3: This common issue, often called "crashing out," occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of the cell culture medium.[8] When the concentrated stock is rapidly diluted, the compound comes out of solution. See the troubleshooting guide below for detailed solutions.

Q4: Can I warm the solvent to improve the solubility of this compound?

A4: Yes, gentle warming can aid in the dissolution of long-chain fatty acid esters. When preparing your stock solution, you can warm the solvent (e.g., ethanol or DMSO) briefly. Similarly, using pre-warmed (37°C) cell culture media when making your final working solution can help maintain solubility.[2] However, be cautious about the thermal stability of the compound and avoid excessive heat.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

Problem: A precipitate forms immediately upon diluting the DMSO or ethanol stock solution of this compound into the cell culture medium.

Solution Workflow

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Decrease final working concentration. Perform a solubility test. check_conc->reduce_conc Yes check_dilution Is the dilution method too rapid? check_conc->check_dilution No reduce_conc->check_dilution Still precipitates serial_dilution Perform serial dilutions in pre-warmed media. Add stock dropwise while gently vortexing. check_dilution->serial_dilution Yes check_dmso Is the final DMSO concentration >0.5%? check_dilution->check_dmso No serial_dilution->check_dmso Still precipitates success Solution is clear. Proceed with experiment. serial_dilution->success Resolved adjust_stock Increase stock concentration to use a smaller volume, keeping final DMSO ≤0.1%. check_dmso->adjust_stock Yes check_dmso->success No adjust_stock->success

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Precipitate Forms Over Time in the Incubator

Problem: The experimental media containing this compound appears clear initially, but a precipitate or cloudiness develops after incubation.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Temperature Shift Solubility can decrease as the media equilibrates to the incubator temperature or if there are temperature fluctuations.[2]Ensure all components, especially the media, are pre-warmed to 37°C before adding the compound. Maintain a stable incubator temperature.
Interaction with Media Components The compound may slowly interact with salts, proteins (especially in serum), or other components in the media, leading to the formation of insoluble complexes.[2]Consider reducing the serum concentration if possible. Test solubility in different types of basal media.
Exceeding Long-Term Solubility Limit While the compound may be transiently soluble at a higher concentration, it may not be stable in the aqueous environment over several hours or days.Determine the maximum long-term soluble concentration using the protocol provided below. Use the compound at a concentration at or below this limit.

Quantitative Data Summary

While specific quantitative solubility data for this compound is scarce, the table below summarizes known solvents.

Solvent Solubility Source
ChloroformSoluble (qualitative)[1][2][3][4][5][6][7]
EthanolPresumed Soluble (used for similar lipids)[1]
DMSOPresumed Soluble (used for similar lipids)[3]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for Cell Culture

This protocol describes how to prepare a concentrated stock solution of this compound in a cell culture-compatible solvent.

Materials:

  • This compound

  • Anhydrous DMSO or 200-proof Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolve: Vortex the tube vigorously until the compound is fully dissolved. If necessary, gently warm the solution at 37°C for a few minutes to aid dissolution.

  • Sterile Filter (Optional): If needed, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium

This experiment will determine the highest concentration of this compound that remains soluble in your specific cell culture medium.[2][8]

Caption: Workflow for determining maximum soluble concentration.

Procedure:

  • Prepare Stock: Make a high-concentration stock solution (e.g., 100 mM) of this compound in 100% DMSO as described in Protocol 1.

  • Pre-warm Medium: Pre-warm your complete cell culture medium (including serum and other supplements) to 37°C.

  • Highest Concentration: In a sterile tube, prepare the highest concentration you wish to test (e.g., 100 µM) by diluting the stock solution into the pre-warmed medium. For a 1:1000 dilution, add 1 µL of 100 mM stock to 999 µL of medium. Vortex gently.

  • Serial Dilutions: Create a series of 2-fold dilutions. For example, transfer 500 µL from the 100 µM solution to a new tube containing 500 µL of pre-warmed medium to get a 50 µM solution. Repeat this process to create a range of concentrations (e.g., 50 µM, 25 µM, 12.5 µM, etc.).

  • Incubate: Incubate all tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Observe: Visually inspect each tube for any signs of cloudiness or precipitate at several time points (e.g., immediately, 2 hours, 6 hours, and 24 hours).

  • Determine Limit: The highest concentration that remains completely clear throughout the incubation period is your maximum working soluble concentration for these specific conditions.

References

Technical Support Center: Methyl 27-hydroxyheptacosanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 27-hydroxyheptacosanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Question: Why is the yield of this compound low after purification?

Answer: Low yield can be attributed to several factors throughout the purification process. Here are some common causes and potential solutions:

  • Incomplete Reaction: The initial synthesis of this compound may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material has been consumed.

  • Suboptimal Extraction: During the workup, inefficient extraction can lead to significant product loss. Ensure the use of an appropriate solvent system and perform multiple extractions to maximize the recovery from the aqueous phase. The formation of emulsions can also trap the product; these can sometimes be broken by adding brine or by centrifugation.

  • Loss during Chromatography:

    • Irreversible Adsorption: The hydroxyl group in this compound can sometimes strongly interact with acidic silica (B1680970) gel, leading to irreversible adsorption and loss of product on the column. Deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) can mitigate this issue.

    • Improper Solvent System: An incorrect solvent system can lead to poor separation and loss of product in mixed fractions. It is essential to optimize the solvent system using TLC before performing column chromatography.

  • Degradation: Although long-chain saturated esters are generally stable, exposure to harsh acidic or basic conditions, or high temperatures for extended periods, could potentially lead to degradation. Ensure that any acidic or basic reagents are thoroughly neutralized and removed during the workup.

Question: I am observing co-elution of impurities with my product during column chromatography. How can I improve the separation?

Answer: Co-elution of impurities is a common challenge, especially with structurally similar compounds. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution can provide better resolution. Start with a less polar solvent system and gradually increase the polarity. This will help to separate compounds with small differences in polarity.

    • Alternative Solvents: Experiment with different solvent systems. For example, if a hexane (B92381)/ethyl acetate (B1210297) system is not providing adequate separation, consider trying a dichloromethane/methanol system or a toluene-based system.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC is a powerful tool. Reversed-phase HPLC, using a C18 column, is often effective for separating long-chain fatty acid esters based on hydrophobicity.

  • Recrystallization: If the product is a solid at room temperature, recrystallization can be a highly effective final purification step to remove small amounts of impurities. The choice of solvent is critical for successful recrystallization.

Question: My purified this compound shows residual catalyst contamination. How can I remove it?

Answer: Residual catalysts, especially from transesterification reactions (e.g., sodium or potassium methoxide), can be detrimental to the stability and purity of the final product. Here's how to address this:

  • Aqueous Washes: Thoroughly wash the crude product with neutral water or a mild acidic solution (e.g., dilute HCl) to neutralize and remove basic catalysts. Follow this with a wash with brine to help break any emulsions and remove water.

  • Silica Gel Filtration: A simple and effective method is to pass a solution of the crude product through a short plug of silica gel. The polar catalyst residues will be adsorbed onto the silica, while the less polar product will elute.

  • Membrane Filtration: For larger scale purifications, membrane filtration can be an efficient method to remove residual catalysts and other polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound is typically offered at a purity of >98%.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: The most common and effective techniques for purity assessment are:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is an excellent method for quantifying the purity of fatty acid methyl esters.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector - ELSD, or mass spectrometer - MS) can also be used for purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify any significant impurities.

Q3: Is this compound prone to degradation during storage?

A3: As a saturated long-chain ester, this compound is relatively stable. However, to prevent any potential hydrolysis, it should be stored in a cool, dry place, away from strong acids and bases. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Experimental Protocols

General Protocol for Purification of this compound by Silica Gel Chromatography
  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.

  • Column Packing: Prepare a glass column packed with silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

Table 1: Illustrative Purity and Yield of this compound with Different Purification Methods.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Silica Gel Chromatography (Isocratic)859580A single solvent system may not resolve all impurities.
Silica Gel Chromatography (Gradient)85>9875Improved separation but may result in slightly lower yield due to broader elution.
Preparative HPLC (Reversed-Phase)95>9960High purity is achievable, but yields can be lower due to the technique's nature.
Recrystallization98>99.590Highly effective for removing minor impurities from an already enriched product.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of Crude Product workup Aqueous Workup & Extraction synthesis->workup column_chrom Silica Gel Chromatography workup->column_chrom Crude Product prep_hplc Preparative HPLC column_chrom->prep_hplc Partially Purified recrystallization Recrystallization column_chrom->recrystallization Solid Product purity_check Purity Analysis (GC/HPLC) column_chrom->purity_check prep_hplc->recrystallization Purified Fractions prep_hplc->purity_check recrystallization->purity_check structure_confirm Structural Confirmation (NMR, MS) purity_check->structure_confirm final_product Pure this compound structure_confirm->final_product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity after Column Chromatography cause1 Co-eluting Impurities start->cause1 cause2 Column Overloading start->cause2 cause3 Wrong Solvent System start->cause3 solution1 Optimize Solvent Gradient cause1->solution1 solution2 Use Preparative HPLC cause1->solution2 solution3 Reduce Sample Load cause2->solution3 cause3->solution1 solution4 Recrystallize Fractions solution1->solution4 solution2->solution4

Avoiding degradation of long-chain fatty acid esters during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of long-chain fatty acid esters during analysis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, providing direct answers and troubleshooting steps.

Q1: I'm seeing extraneous peaks and a high baseline in my chromatogram. What could be the cause?

A1: This is often a sign of sample degradation, specifically oxidation. Polyunsaturated fatty acid esters are particularly susceptible to oxidation, which can occur during sample preparation, storage, or analysis.[1][2] Oxidation generates byproducts like hydroperoxides, aldehydes, and ketones, which can appear as extra peaks or a noisy baseline.[3]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure your samples are stored at or below -20°C, under an inert gas like nitrogen or argon, and protected from light.[4][5] For long-term storage, -80°C is recommended.[4]

  • Use Antioxidants: Consider adding an antioxidant, such as BHT (butylated hydroxytoluene) or TBHQ (tert-butylhydroquinone), to your samples and solvents.[3][6] A study showed that 50 ppm of TBHQ can significantly inhibit the formation of primary and secondary oxidation products.[6]

  • Check Solvent Quality: Use high-purity, peroxide-free solvents. Test solvents for peroxides, especially older batches of ethers or tetrahydrofuran.

  • Minimize Heat and Light Exposure: Protect samples from light and keep them on ice whenever they are not in storage or being actively processed.

Q2: My quantitative results are not reproducible, and I suspect I'm losing my analyte. Why might this be happening?

A2: Poor reproducibility can stem from several sources, including hydrolysis of the ester linkage or thermal degradation during analysis, particularly with Gas Chromatography (GC).

Troubleshooting Steps:

  • Prevent Hydrolysis:

    • Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can facilitate the hydrolysis of esters, especially in the presence of acidic or basic residues.[7][8][9]

    • If performing derivatization, ensure the reaction goes to completion to avoid having residual free fatty acids, which are more polar and can adhere to surfaces.[10]

  • Optimize GC Inlet Conditions:

    • High inlet temperatures can cause thermal degradation of unsaturated fatty acid esters.[11][12] Try lowering the injector temperature.

    • Use a cold on-column or programmed-temperature vaporization (PTV) inlet instead of a classical split/splitless injector to minimize sample discrimination and thermal stress.[13]

  • Evaluate Derivatization Efficiency:

    • Incomplete derivatization is a common cause of low recovery.[9] To ensure the reaction is complete, you can analyze aliquots at different time points until the peak area of the ester no longer increases.[9]

    • Derivatization reagents are often sensitive to moisture. The presence of water can impede the esterification reaction.[9]

Q3: I am analyzing my samples as fatty acid methyl esters (FAMEs) by GC, but I'm observing peak tailing. What should I do?

A3: Peak tailing for FAMEs in GC is often caused by interactions between polar analytes and active sites in the GC system or by issues with the column itself.

Troubleshooting Steps:

  • Check for System Activity:

    • Inlet Liner: Active sites on a dirty or non-deactivated inlet liner can interact with the esters. Clean or replace the liner and use a deactivated liner.

    • Column Contamination: The front end of the column can become contaminated. Trim a small portion (e.g., 10-15 cm) from the front of the column.

    • Septum Bleed: Particles from an old septum can fall into the inlet liner.[14] Replace the septum regularly.

  • Confirm Complete Derivatization: Free fatty acids are highly polar and will tail significantly on many GC columns.[15] Ensure your derivatization reaction has gone to completion.

  • Column Choice: While polar stationary phases (e.g., polyethylene (B3416737) glycol or cyanopropyl silicones) are standard for FAME analysis, ensure the column is in good condition and has not been damaged by oxygen or high temperatures.[16][17]

Quantitative Data Summary

The following table summarizes key quantitative parameters to minimize the degradation of long-chain fatty acid esters.

ParameterRecommended ConditionRationale
Storage Temperature -20°C (short-term) to -80°C (long-term)[4]Reduces the rate of oxidation and enzymatic degradation.
Storage Atmosphere Inert Gas (Nitrogen or Argon)[5]Prevents oxidation by displacing oxygen.
GC Inlet Temperature As low as possible to ensure volatilizationMinimizes thermal degradation of unsaturated esters.[11]
Derivatization Temp. (HPLC) 40°C (for 30 min)A lower temperature can decrease the risk of degradation and isomerization of unsaturated fatty acids compared to higher temperatures (e.g., 50°C for 2h).[18][19][20]
Antioxidant Conc. e.g., 50 ppm TBHQ[6]Effectively inhibits the formation of oxidation products.

Key Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs for GC Analysis (using Boron Trifluoride-Methanol)

This acid-catalyzed method is common for preparing fatty acid methyl esters (FAMEs).[10][15]

Materials:

  • Dried lipid extract or free fatty acid sample

  • Boron trifluoride-methanol (BF₃-Methanol) reagent (12-14% w/w)

  • Hexane (B92381) or Heptane (HPLC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

  • Screw-capped glass tubes with PTFE liners

Procedure:

  • Place 1-25 mg of the dried sample into a screw-capped glass tube.[15]

  • Add 2 mL of BF₃-Methanol reagent to the tube.[15]

  • Cap the tube tightly and heat at 80-100°C for 10-60 minutes. The optimal time and temperature may need to be determined empirically for your specific sample type.[10]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the tube.[15]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[15]

  • Dry the extract by passing it through a small column of anhydrous sodium sulfate or by adding the sodium sulfate directly to the vial.[15]

  • The sample is now ready for GC analysis.

Protocol 2: Prevention of Oxidation During Sample Storage

This protocol outlines the best practices for storing samples containing unsaturated fatty acid esters.

Materials:

  • Sample dissolved in a suitable organic solvent (e.g., chloroform, hexane)

  • Glass vial with a Teflon-lined cap[5]

  • Source of inert gas (Nitrogen or Argon)

  • Antioxidant stock solution (e.g., BHT in solvent)

Procedure:

  • Dissolve the lipid sample in a minimal amount of high-purity organic solvent in a glass vial. Unsaturated lipids should not be stored as dry powders as they are hygroscopic and prone to oxidation.[5]

  • (Optional) Add an antioxidant to the sample to a final concentration of 50-100 ppm.

  • Gently flush the headspace of the vial with a stream of nitrogen or argon for 30-60 seconds to displace any oxygen.

  • Immediately and tightly seal the vial with the Teflon-lined cap.

  • Store the vial at -20°C or, for long-term storage, at -80°C.[4]

  • Before opening a stored sample, always allow the container to come to room temperature to prevent condensation of atmospheric water into the cold sample.[5]

Visual Guides

The following diagrams illustrate key workflows and concepts for preventing the degradation of long-chain fatty acid esters.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis Sample Lipid Sample Extraction Solvent Extraction (add antioxidant) Sample->Extraction Drying Dry Extract (under Nitrogen) Extraction->Drying Derivatization Derivatization to Ester (e.g., FAMEs) Drying->Derivatization Storage Store at -80°C under Argon/Nitrogen Derivatization->Storage If not immediate Analysis GC or HPLC Analysis (Optimized Conditions) Derivatization->Analysis Immediate Storage->Analysis

Caption: Workflow for sample handling to minimize ester degradation.

troubleshooting_logic cluster_quant Quantitative Issues cluster_qual Qualitative Issues rect_node rect_node Start Poor Analytical Result? ProblemType Quantitative or Qualitative Issue? Start->ProblemType Quant_Issue Low Analyte Recovery ProblemType->Quant_Issue Quantitative Qual_Issue Extra Peaks / Tailing ProblemType->Qual_Issue Qualitative Check_Deriv Derivatization Complete? Quant_Issue->Check_Deriv Check_Temp High GC Inlet Temperature? Check_Deriv->Check_Temp No Check_Hydrolysis Moisture Present? Check_Temp->Check_Hydrolysis No Check_Oxidation Sample Oxidized? Qual_Issue->Check_Oxidation Check_System GC System Active? Check_Oxidation->Check_System No

Caption: Troubleshooting logic for common analytical problems.

References

Troubleshooting "Methyl 27-hydroxyheptacosanoate" derivatization for GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of Methyl 27-hydroxyheptacosanoate for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

A1: Derivatization is a crucial step to increase the volatility and thermal stability of this compound, making it suitable for GC analysis.[1][2][3] The long carbon chain and the polar hydroxyl group make the underivatized molecule prone to low volatility and potential degradation at the high temperatures used in GC.[1] Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar group, which reduces intermolecular hydrogen bonding and allows the compound to be more easily vaporized.[1][4]

Q2: What are the most common derivatization methods for hydroxy fatty acid methyl esters like this compound?

A2: The most common and effective derivatization technique for hydroxyl groups in fatty acid methyl esters is silylation.[1][4] This involves reacting the analyte with a silylating reagent to form a trimethylsilyl (B98337) (TMS) ether. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[5]

Q3: How do I choose the right silylating reagent?

A3: For routine analysis of hydroxyl groups that are not sterically hindered, both BSTFA and MSTFA are excellent choices. MSTFA is often preferred due to its higher volatility and the volatility of its byproducts, which can lead to cleaner chromatograms.[4] For sterically hindered hydroxyl groups, the addition of a catalyst like TMCS can improve the reaction efficiency.[4] It is recommended to use a molar excess of the silylating reagent to ensure the reaction goes to completion.

Q4: What are the critical parameters for a successful silylation reaction?

A4: Several factors are critical for a successful silylation reaction:

  • Absence of Moisture: Silylating reagents are highly sensitive to moisture.[1] Ensure all glassware is thoroughly dried and that solvents are anhydrous. The presence of water will consume the reagent and lead to incomplete derivatization.

  • Reaction Temperature and Time: The reaction is typically carried out at a slightly elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure completion.[6][7] These parameters may need to be optimized for your specific compound and experimental setup.

  • Solvent Choice: The reaction should be performed in an aprotic solvent, such as pyridine (B92270), acetonitrile, or dichloromethane.[4][5] Protic solvents like alcohols will react with the silylating reagent.[4]

  • Reagent Concentration: A significant molar excess of the silylating reagent is recommended to drive the reaction to completion.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the derivatization and GC analysis of this compound.

Issue 1: No Peak or Very Small Peak for the Derivatized Analyte
Possible Cause Troubleshooting Step
Incomplete Derivatization - Verify Reagent Quality: Ensure the silylating reagent is not expired and has been stored under anhydrous conditions.[8] - Optimize Reaction Conditions: Increase the reaction temperature and/or time.[9] A general starting point is 60°C for 60 minutes.[6] - Increase Reagent Excess: Use a higher molar excess of the silylating reagent and catalyst (if applicable). - Check for Moisture: Thoroughly dry all glassware and use anhydrous solvents. Consider adding a drying agent like anhydrous sodium sulfate (B86663) to your sample extract before derivatization.[6][8]
Analyte Degradation - Lower Injector Temperature: High injector temperatures can cause degradation of thermally labile derivatives. Try lowering the injector temperature. - Use a More Volatile Reagent: Consider using MSTFA instead of BSTFA, as its byproducts are more volatile and less likely to cause issues in the injector.[4]
GC System Issues - Check for Leaks: Perform a leak check on the GC system, especially around the injector and column fittings.[10] - Inspect the Syringe: Ensure the syringe is clean and functioning correctly.
Issue 2: Peak Tailing
Possible Cause Troubleshooting Step
Incomplete Derivatization - As described in Issue 1 , ensure the derivatization reaction has gone to completion. Residual underivatized analyte will have active hydroxyl groups that can interact with the column, causing tailing.[6]
Active Sites in the GC System - Deactivate the Inlet Liner: Use a deactivated inlet liner. Over time, liners can become active. Replace the liner if necessary.[10] - Trim the Column: Cut the first few centimeters from the front of the GC column to remove any active sites that may have developed.[4] - Condition the Column: Properly condition the GC column according to the manufacturer's instructions.
Column Overload - Dilute the Sample: Injecting too much sample can lead to peak tailing. Try diluting your sample.
Inappropriate Column Phase - Use a Non-Polar or Mid-Polar Column: For the analysis of silylated compounds, low-polarity or moderately-polar siloxane-based stationary phases are recommended. Avoid columns with active functional groups like "WAX" phases.[4][8]
Issue 3: Poor Peak Resolution or Broad Peaks
Possible Cause Troubleshooting Step
Suboptimal GC Method - Optimize Temperature Program: Adjust the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.[11] - Adjust Carrier Gas Flow Rate: Optimize the carrier gas flow rate (linear velocity) for your column dimensions to achieve the best efficiency.
Column Degradation - Replace the Column: Over time, GC columns degrade, leading to a loss of resolution. If other troubleshooting steps fail, consider replacing the column.
Injector Issues - Check for Contamination: A contaminated injector can lead to broad peaks. Clean or replace the injector liner and septum.[10]

Experimental Protocol: Silylation of this compound

This protocol provides a general guideline for the silylation of this compound using BSTFA with a TMCS catalyst.

Materials:

  • This compound sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other suitable aprotic solvent)

  • Dry reaction vials with screw caps

  • Heating block or oven

  • GC system with a suitable capillary column (e.g., DB-1ms, HP-5MS)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into a dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the sample residue. Then, add 50 µL of BSTFA with 1% TMCS to the vial.[12]

  • Reaction: Tightly cap the vial and heat it at 60-70°C for 30-60 minutes in a heating block or oven.[6][9]

  • Cooling: Allow the vial to cool to room temperature.

  • GC Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound in the public domain, the following table provides a general summary of typical reaction conditions for the silylation of hydroxy fatty acids. Researchers should optimize these parameters for their specific application.

ParameterTypical RangeNotes
Reagent BSTFA + 1% TMCS, MSTFAMSTFA byproducts are more volatile.[4]
Solvent Pyridine, Acetonitrile, DichloromethaneMust be aprotic and anhydrous.[4][5]
Reagent to Analyte Ratio >2:1 molar excessA significant excess is recommended.
Temperature 60 - 80 °CHigher temperatures can speed up the reaction but may risk degradation.[6][9]
Time 30 - 90 minutesLonger times may be needed for sterically hindered hydroxyls.[9]

Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start: Poor GC Result cluster_derivatization Derivatization Issues cluster_gc GC System Issues cluster_peak_shape Peak Shape Problems cluster_end Resolution Start Poor or No Peak in GC Analysis IncompleteDeriv Incomplete Derivatization? Start->IncompleteDeriv PeakTailing Peak Tailing? Start->PeakTailing Is there peak tailing? BroadPeaks Broad Peaks? Start->BroadPeaks Are peaks broad? CheckReagent Check Reagent Quality & Storage IncompleteDeriv->CheckReagent No GCSystem GC System Problem? IncompleteDeriv->GCSystem Yes OptimizeCond Optimize Reaction (Temp, Time, Excess) CheckReagent->OptimizeCond CheckMoisture Ensure Anhydrous Conditions OptimizeCond->CheckMoisture CheckMoisture->Start Re-run GoodPeak Good Peak Shape & Resolution CheckMoisture->GoodPeak CheckLeaks Check for Leaks GCSystem->CheckLeaks Check hardware CleanInjector Clean/Replace Injector Liner & Septum CheckLeaks->CleanInjector TrimColumn Trim GC Column CleanInjector->TrimColumn OptimizeMethod Optimize GC Method (Temp Program, Flow) TrimColumn->OptimizeMethod Optimize parameters OptimizeMethod->Start Re-run OptimizeMethod->GoodPeak ColumnActivity Check for Active Sites PeakTailing->ColumnActivity Yes CheckOverload Check for Column Overload ColumnActivity->CheckOverload CheckOverload->IncompleteDeriv Check derivatization again CheckOverload->GoodPeak BroadPeaks->OptimizeMethod Yes

Caption: Troubleshooting workflow for this compound derivatization and GC analysis.

References

Technical Support Center: Quantification of Methyl 27-hydroxyheptacosanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Methyl 27-hydroxyheptacosanoate and other very long-chain hydroxy fatty acid methyl esters.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow.

Issue 1: Low or No Analyte Signal

Question: I am not seeing a peak for this compound, or the signal intensity is very low. What are the possible causes and solutions?

Answer:

Low or absent signal for your target analyte can stem from several factors throughout the analytical process, from sample preparation to detection. Below is a systematic guide to troubleshoot this issue.

Possible Causes and Troubleshooting Steps:

  • Incomplete Derivatization: The hydroxyl and carboxyl groups of the parent fatty acid need to be derivatized to improve volatility and chromatographic performance for GC-MS analysis.

    • Solution: Ensure your derivatization reaction has gone to completion. For methylation of the carboxylic acid, use fresh reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH) and optimize reaction time and temperature (e.g., 60°C for 10-15 minutes).[1] For silylation of the hydroxyl group, use a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and ensure your sample is completely dry, as moisture deactivates the reagent.[1]

  • Sample Degradation: Very long-chain fatty acids can be susceptible to degradation.

    • Solution: Minimize sample handling time and keep samples at low temperatures. Use antioxidants if necessary.

  • Poor Extraction Recovery: The analyte may not be efficiently extracted from the sample matrix.

    • Solution: Optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For plasma samples, a modified Dole extraction method can yield high recovery.[2] Ensure the pH of the aqueous phase is adjusted to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.

  • Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can suppress the ionization of your analyte in the mass spectrometer source. This is a common issue in complex biological matrices like plasma.

    • Solution: Improve sample clean-up to remove interfering matrix components. This can be achieved through more selective SPE or by using techniques like phospholipid removal plates for plasma samples. You can also dilute the sample, but this may compromise the limit of detection.

  • Instrumental Issues: Problems with the GC-MS or LC-MS system can lead to poor signal.

    • Solution:

      • Check the injection port for contamination and ensure the liner is clean.

      • Verify the column is not degraded or clogged.

      • Confirm the MS detector is tuned and operating within specifications.

      • Ensure the correct SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) ions are being monitored for your analyte.

Issue 2: Poor Peak Shape and Chromatography

Question: My chromatographic peaks for this compound are tailing or showing splitting. What could be causing this?

Answer:

Poor peak shape can compromise resolution and lead to inaccurate quantification. Here are the common causes and their solutions:

Possible Causes and Troubleshooting Steps:

  • Incomplete Derivatization: As mentioned previously, underivatized hydroxyl or carboxyl groups can interact with the analytical column, leading to peak tailing.

    • Solution: Re-optimize your derivatization procedure to ensure complete reaction.

  • Active Sites in the GC System: Active sites in the injector liner, column, or connections can cause polar analytes to tail.

    • Solution: Use a deactivated injector liner. Condition the column according to the manufacturer's instructions to passivate active sites.

  • Column Overload: Injecting too much sample onto the column can lead to fronting or tailing peaks.

    • Solution: Dilute your sample and re-inject.

  • Inappropriate Column Choice: The column chemistry may not be suitable for your analyte.

    • Solution: For FAMEs, a mid-polar to polar capillary column (e.g., with a polyethylene (B3416737) glycol or biscyanopropyl stationary phase) is often used to achieve good separation.[3]

Issue 3: High Variability and Poor Reproducibility

Question: My quantitative results for this compound are not reproducible between injections or samples. What should I investigate?

Answer:

High variability can invalidate your results. The source of this issue is often related to sample preparation or the internal standard.

Possible Causes and Troubleshooting Steps:

  • Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid-liquid extractions, can be a significant source of variability.

    • Solution: Use an automated liquid handler if available. If performing manual extractions, be meticulous and consistent with volumes, mixing times, and phase separation.

  • Inappropriate Internal Standard (IS): The internal standard is crucial for correcting for variability.

    • Solution: Choose an IS that is structurally similar to your analyte and is not naturally present in the sample. For very long-chain hydroxy fatty acids, a deuterated analog is ideal. If a deuterated standard is not available, a C-odd very long-chain fatty acid (e.g., C23:0 or C25:0) can be a suitable alternative. Add the IS at the very beginning of the sample preparation process to account for losses during all steps.

  • Matrix Effects (Ion Enhancement or Suppression): Variability in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement.

    • Solution: Assess matrix effects by performing a post-extraction spike experiment. If significant matrix effects are present, improve the sample clean-up or use a matrix-matched calibration curve.

  • Instrument Instability: Fluctuations in the performance of the autosampler, GC/LC, or MS can lead to poor reproducibility.

    • Solution: Run a system suitability test before your sample sequence to ensure the instrument is performing consistently.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the analysis of this compound from plasma?

A1: In plasma samples, the most significant source of matrix effects, particularly ion suppression in LC-MS, is phospholipids (B1166683) from cell membranes. These can co-extract with your analyte and interfere with the ionization process.

Q2: How can I assess for the presence of matrix effects?

A2: A common method is the post-extraction spike. You compare the peak area of your analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract (a sample that does not contain your analyte but has gone through the entire extraction process). The ratio of these peak areas gives you a quantitative measure of the matrix effect.

Q3: What are the best derivatization strategies for a hydroxy fatty acid like 27-hydroxyheptacosanoic acid for GC-MS analysis?

A3: A two-step derivatization is often necessary. First, the carboxylic acid is converted to a methyl ester (FAME) using a reagent like BF₃-methanol.[4] Second, the hydroxyl group is silylated to a trimethylsilyl (B98337) (TMS) ether using a reagent like BSTFA.[1] This increases the volatility and thermal stability of the molecule, leading to better chromatographic performance.

Q4: What type of internal standard should I use for accurate quantification?

A4: The ideal internal standard is a stable isotope-labeled version of your analyte (e.g., this compound-d4). If this is not available, a structurally similar compound that is not present in your sample, such as an odd-chain very long-chain hydroxy fatty acid, can be used. Deuterated internal standards are often used for LC-MS/MS analysis.[5]

Q5: Can I analyze this compound by LC-MS/MS without derivatization?

A5: While direct analysis of free fatty acids by LC-MS/MS is possible, it often suffers from poor ionization efficiency in negative ion mode.[6] Derivatization to form an ester can improve chromatographic retention and may allow for detection in positive ion mode, which can sometimes be more sensitive and selective. For very long-chain fatty acids, LC-MS/MS methods have been developed that involve derivatization to enhance detection.[5][7]

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of very long-chain and hydroxy fatty acids from biological matrices. Note that data for this compound is not available in the literature; therefore, data for analogous compounds are presented.

Table 1: Representative Plasma Concentrations of a Long-Chain Hydroxy Fatty Acid

AnalyteMatrixConcentration (Median)Analytical MethodReference
3-Hydroxypalmitic acidHuman Plasma0.43 µmol/L (Control)ESI-MS/MS[7]
3-Hydroxypalmitic acidHuman Plasma12.2 µmol/L (LCHAD*)ESI-MS/MS[7]

*Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency

Table 2: Method Detection Limits for Fatty Acid Methyl Esters (FAMEs) by GC-MS/MS

Compound TypeMethod Detection Limit RangeAnalytical MethodReference
Fatty Acids1–30 µg/LGC-MS/MS[8]
Fatty Acid Methyl Esters0.003–0.72 µg/LGC-MS/MS[8]

Experimental Protocols

Protocol 1: GC-MS Analysis of Very Long-Chain Hydroxy Fatty Acids in Plasma

This protocol is adapted for the analysis of compounds similar to this compound.

1. Lipid Extraction (Modified Folch Method)

  • To 100 µL of plasma, add the internal standard (e.g., deuterated 27-hydroxyheptacosanoic acid).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer into a clean glass tube.

2. Hydrolysis (Saponification)

  • Evaporate the solvent from the organic layer under a stream of nitrogen.

  • Add 1 mL of 0.5 M NaOH in methanol and heat at 80°C for 30 minutes to hydrolyze the esters.

  • Cool to room temperature and acidify with 1 mL of 1 M HCl.

3. Fatty Acid Extraction

  • Add 2 mL of hexane (B92381), vortex for 2 minutes, and centrifuge.

  • Collect the upper hexane layer containing the free fatty acids. Repeat the extraction and combine the hexane layers.

  • Evaporate the hexane to dryness under nitrogen.

4. Derivatization

  • Methylation: Add 500 µL of 14% BF₃-methanol, cap the tube tightly, and heat at 60°C for 15 minutes.[1] Cool to room temperature.

  • Silylation: Evaporate the BF₃-methanol under nitrogen. Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine. Cap and heat at 70°C for 30 minutes.[1] Cool to room temperature.

5. GC-MS Analysis

  • GC Column: Use a suitable capillary column, such as a DB-5ms or equivalent.

  • Injection: Inject 1 µL of the derivatized sample.

  • Oven Program: Start at a lower temperature (e.g., 150°C) and ramp to a high temperature (e.g., 320°C) to elute the very long-chain analytes.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for your derivatized analyte and internal standard.

Protocol 2: LC-MS/MS Analysis of Very Long-Chain Hydroxy Fatty Acids in Plasma

This protocol is based on methods for similar analytes and involves derivatization to improve ionization.[5][7]

1. Hydrolysis and Extraction

  • Follow steps 1-3 from the GC-MS protocol to extract the free fatty acids.

2. Derivatization for LC-MS/MS

  • A derivatization strategy to add a permanently charged group can significantly improve sensitivity in positive ion mode ESI-MS/MS. This can be a multi-step process involving activation of the carboxylic acid followed by reaction with a charged moiety.

3. LC-MS/MS Analysis

  • LC Column: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol with a modifier like formic acid or ammonium (B1175870) formate.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ions for your derivatized analyte and internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Lipid Extraction (LLE or SPE) add_is->extraction hydrolysis Hydrolysis (Saponification) extraction->hydrolysis derivatization Derivatization (Methylation/Silylation) hydrolysis->derivatization gc_ms GC-MS or LC-MS/MS Analysis derivatization->gc_ms data_proc Data Processing gc_ms->data_proc quant Quantification data_proc->quant troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_matrix Matrix Effects cluster_instrument Instrumental Problems start Problem: Low/No Signal or Poor Reproducibility check_deriv Verify Derivatization - Fresh Reagents? - Optimal Conditions? start->check_deriv check_extract Assess Extraction Recovery - Optimize Protocol start->check_extract check_is Evaluate Internal Standard - Appropriate Choice? - Added Early? start->check_is assess_me Assess Matrix Effects - Post-Extraction Spike start->assess_me check_gc_lc Check GC/LC System - Contamination? - Column Health? start->check_gc_lc check_ms Check MS Detector - Tuning? - Correct Ions Monitored? start->check_ms solution Solution: Improved Signal & Reproducibility check_deriv->solution check_extract->solution check_is->solution improve_cleanup Improve Sample Cleanup - SPE, Phospholipid Removal assess_me->improve_cleanup matrix_match Use Matrix-Matched Calibration assess_me->matrix_match improve_cleanup->solution matrix_match->solution check_gc_lc->solution check_ms->solution

References

Validation & Comparative

Unveiling the Potential of Methyl 27-hydroxyheptacosanoate as a Matrix Metalloproteinase Modulator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and tissue remodeling, Matrix Metalloproteinases (MMPs) play a pivotal role. Their dysregulation is implicated in a multitude of pathological conditions, including cancer, arthritis, and cardiovascular diseases. The quest for novel and specific MMP inhibitors is therefore a cornerstone of modern drug discovery. This guide delves into the potential mechanism of action of a lesser-explored long-chain hydroxy fatty acid ester, Methyl 27-hydroxyheptacosanoate, on MMPs. In the absence of direct experimental data for this specific compound, we present a scientifically grounded, hypothetical mechanism and compare it with well-established MMP inhibitors. This guide also provides detailed experimental protocols for researchers to investigate these hypotheses.

A Postulated Mechanism of Action for this compound on MMPs

Long-chain fatty acids and hydroxylated compounds have been reported to influence MMP activity. Drawing from this existing knowledge, a plausible, albeit hypothetical, mechanism of action for this compound can be proposed. The long C27 aliphatic chain of the molecule could facilitate its insertion into the cell membrane, potentially altering membrane fluidity and impacting the localization and function of membrane-associated MMPs (MT-MMPs).

Furthermore, the terminal hydroxyl group could engage in hydrogen bonding with amino acid residues within the catalytic or allosteric sites of MMPs. This interaction might induce a conformational change in the enzyme, thereby modulating its activity. It is also conceivable that this compound could influence intracellular signaling pathways that regulate MMP gene expression. For instance, it might interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, which are known to be potent inducers of MMP transcription.

Comparative Analysis of MMP Inhibitory Mechanisms

To provide a clear perspective, the postulated mechanism of this compound is compared with two well-characterized classes of MMP inhibitors: the tetracycline (B611298) antibiotic Doxycycline (B596269) and plant-derived Flavonoids.

FeatureThis compound (Hypothetical)DoxycyclineFlavonoids (e.g., Quercetin, Luteolin)
Primary Target Direct interaction with MMPs and/or upstream signaling pathways.Primarily inhibits MMP activity and expression.[1][2]Inhibit MMP activity and down-regulate MMP expression.[3][4][5][6]
Direct Enzyme Interaction The long aliphatic chain may interact with hydrophobic pockets, while the hydroxyl group could chelate the catalytic zinc ion or interact with allosteric sites.Binds to the catalytic zinc ion in the active site of MMPs, and also has an indirect inhibitory effect by reducing MMP expression.[1][7]Can chelate the catalytic zinc ion and interact with the active site. The type of inhibition can be non-competitive.[3]
Effect on Gene Expression May suppress the expression of MMPs by inhibiting pro-inflammatory signaling pathways like NF-κB.Down-regulates the expression of various MMPs by inhibiting signaling pathways such as NF-κB.[2]Inhibit the induction of MMPs by suppressing signaling pathways like AP-1 and JAK/STAT.[4][6]
Specificity Potentially broad-spectrum due to the general nature of fatty acid interactions, but the specific structure might confer some selectivity.Non-selective inhibitor of multiple MMPs.Varies depending on the specific flavonoid structure, with some showing selectivity for certain MMPs.
Supporting Evidence Based on the known effects of long-chain fatty acids and hydroxylated compounds on MMPs.[8]Extensive in vitro and in vivo studies demonstrating MMP inhibition.[1][2][7][9]Numerous studies have demonstrated the MMP inhibitory and expression-modulating effects of various flavonoids.[3][4][5][6]

Experimental Protocols for Investigation

To validate the hypothetical mechanism of action of this compound, the following experimental protocols are recommended:

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.[10][11]

Methodology:

  • Sample Preparation: Culture cells (e.g., HT1080 fibrosarcoma cells, which constitutively express MMP-2 and MMP-9) in serum-free media in the presence of varying concentrations of this compound. Collect the conditioned media after a suitable incubation period (e.g., 24-48 hours).

  • Electrophoresis: Mix the conditioned media with non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).

  • Renaturation and Development: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.

General MMP Activity Assay

A fluorometric assay can be used to quantify the overall MMP activity in a sample.[12][13]

Methodology:

  • Sample Preparation: Prepare cell lysates or conditioned media from cells treated with this compound as described above.

  • Assay Reaction: In a 96-well plate, add the sample to a reaction buffer containing a fluorogenic MMP substrate (e.g., a quenched fluorescent peptide).

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the MMP activity in the sample.

  • Inhibitor Control: Include a known broad-spectrum MMP inhibitor (e.g., EDTA or 1,10-phenanthroline) as a positive control for inhibition.

Visualizing the Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Hypothetical Signaling Pathway of this compound on MMP Expression M27H This compound Membrane Cell Membrane M27H->Membrane Inserts into IKK IKK Membrane->IKK Inhibits activation of IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to MMP_Gene MMP Gene NFkB->MMP_Gene Binds to promoter of MMP_mRNA MMP mRNA MMP_Gene->MMP_mRNA Transcription MMP_Protein MMP Protein MMP_mRNA->MMP_Protein Translation

Caption: Hypothetical pathway of MMP gene expression inhibition.

G Experimental Workflow for Testing MMP Inhibitors cluster_cell_culture Cell Culture cluster_analysis Analysis cluster_results Results cluster_conclusion Conclusion Start Seed Cells Treatment Treat with Inhibitor Start->Treatment Incubation Incubate (24-48h) Treatment->Incubation Collect Collect Conditioned Media Incubation->Collect Zymography Gelatin Zymography Collect->Zymography ActivityAssay MMP Activity Assay Collect->ActivityAssay WesternBlot Western Blot (MMP Expression) Collect->WesternBlot InhibitionData Inhibition Data Zymography->InhibitionData ActivityAssay->InhibitionData ExpressionData Expression Data WesternBlot->ExpressionData Mechanism Elucidate Mechanism of Action InhibitionData->Mechanism ExpressionData->Mechanism

Caption: Workflow for evaluating MMP inhibitors.

This guide provides a foundational understanding and a practical framework for researchers interested in exploring the potential of this compound and other long-chain fatty acid derivatives as novel MMP modulators. The proposed mechanisms and experimental protocols offer a clear path for future investigations in this promising area of research.

References

A Comparative Guide to Matrix Metalloproteinase (MMP) Inhibitors: Evaluating Established Compounds and the Potential Role of Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their dysregulation is implicated in a variety of diseases, including cancer, arthritis, and cardiovascular disorders, making them a significant target for therapeutic intervention. This guide provides a comparative overview of well-established MMP inhibitors and explores the emerging potential of fatty acid-derived molecules as a novel class of inhibitors.

It is important to note that a comprehensive literature search yielded no specific data on "Methyl 27-hydroxyheptacosanoate" as a Matrix Metalloproteinase inhibitor. Therefore, this document will focus on comparing established inhibitors and the broader class of fatty acid derivatives for which experimental data is available. This comparison aims to provide a valuable resource for researchers in the field of drug discovery and development.

Comparative Analysis of MMP Inhibitors

The inhibitory potency of various compounds against different MMPs is typically measured by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-known MMP inhibitors and select fatty acids.

Inhibitor ClassCompoundMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-9 (Gelatinase-B)MMP-13 (Collagenase-3)MMP-14 (MT1-MMP)
Hydroxamate Marimastat5 nM[1][2]6 nM[1][2]-13 nM[1][2]3 nM[1][2]-9 nM[1][2]
Hydroxamate Batimastat3 nM[3][4][5]4 nM[3][4][5]20 nM[3][4][5]6 nM[3][4][5]4 nM[3][4][5]--
Tetracycline Doxycycline452 µM[6]56 µM[6]32 µM[6]-608 µM[7]--
Tetracycline Minocycline--290 µM[6]-10.7 µM[7]--
Fatty Acid Oleic Acid-----Potent Inhibitor[8]-
Fatty Acid Linoleic Acid-Inhibitory[9]--Inhibitory[9]--
Fatty Acid α-Linolenic Acid-Inhibitory[9]--Inhibitory[9]--
Fatty Acid γ-Linolenic Acid-Inhibitory[9]--Inhibitory[9]--
Fatty Acid Docosahexaenoic Acid (DHA)----Decreased Activity[7]--
Fatty Acid Eicosapentaenoic Acid (EPA)----Decreased Activity[7]--

Signaling Pathways in MMP Regulation

The expression and activity of MMPs are tightly regulated by complex signaling pathways. Extracellular signals like growth factors and cytokines can initiate intracellular cascades that lead to the transcription of MMP genes. Understanding these pathways is crucial for developing targeted MMP-inhibiting therapies.

MMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinase / Cytokine Receptor Growth_Factors->Receptor binds Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptor binds Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors activates MMP_Gene MMP Gene Transcription_Factors->MMP_Gene induces transcription MMP_mRNA MMP mRNA MMP_Gene->MMP_mRNA transcription Pro_MMP Pro-MMP (Inactive) MMP_mRNA->Pro_MMP translation Active_MMP Active MMP Pro_MMP->Active_MMP activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation catalyzes

Caption: General signaling pathway for MMP gene expression and activation.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of reliable comparisons. Below are detailed methodologies for two common assays used to determine MMP inhibition.

Fluorometric MMP Inhibition Assay

This assay provides a quantitative measure of MMP activity and inhibition in a high-throughput format.

Principle: A quenched fluorogenic substrate is cleaved by an active MMP, releasing a fluorescent group. The increase in fluorescence intensity is directly proportional to the MMP activity. Inhibitors will reduce the rate of fluorescence increase.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM NaCl and 5 mM CaCl2)[10]

  • Test inhibitors (including this compound if available, and known inhibitors as controls)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized MMP enzyme in assay buffer to the desired stock concentration.

    • Dissolve the fluorogenic substrate in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer to the working concentration.

    • Prepare a serial dilution of the test inhibitors and control inhibitors in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the diluted test inhibitors to the respective wells. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.

    • Add the diluted MMP enzyme to all wells except for the blank controls.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorophore (e.g., Ex/Em = 325/393 nm)[10].

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Gelatin Zymography

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and can be adapted to assess inhibition.

Principle: Proteins are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to regain their enzymatic activity. The gel is then incubated in a developing buffer, during which the gelatinases digest the gelatin in their vicinity. Upon staining with Coomassie Blue, areas of enzymatic activity appear as clear bands against a blue background.

Materials:

  • SDS-PAGE equipment

  • Acrylamide/bis-acrylamide solution

  • Gelatin

  • Tris-HCl buffers

  • SDS

  • Ammonium persulfate (APS)

  • TEMED

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Culture cells of interest and collect the conditioned media, which contains secreted pro-MMPs.

    • Concentrate the conditioned media if necessary.

    • Incubate the conditioned media with various concentrations of the test inhibitor for a specified time at 37°C.

  • Gel Electrophoresis:

    • Prepare a polyacrylamide gel containing 0.1% gelatin.

    • Mix the inhibitor-treated samples with non-reducing sample buffer and load them onto the gel.

    • Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Renaturation and Development:

    • After electrophoresis, wash the gel with renaturing buffer with gentle agitation to remove SDS and allow the enzymes to renature.

    • Incubate the gel in the developing buffer overnight at 37°C to allow for gelatin digestion.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background.

    • The intensity and area of the clear bands are inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the untreated control.

Experimental Workflow for MMP Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of potential MMP inhibitors.

MMP_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screening Primary Screening (High-Throughput Fluorometric Assay) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Hit_Identification->End_Inactive Inactive Compounds Secondary_Assay Secondary Assay (e.g., Gelatin Zymography) Dose_Response->Secondary_Assay Selectivity_Profiling Selectivity Profiling (Panel of MMPs) Secondary_Assay->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies Selectivity_Profiling->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End Preclinical Candidate Lead_Optimization->End

Caption: A generalized workflow for screening and identifying MMP inhibitors.

Conclusion

While direct experimental data for "this compound" as an MMP inhibitor is currently unavailable, the broader class of fatty acids and their derivatives presents an interesting, albeit less potent, alternative to classical inhibitors like hydroxamates and tetracyclines. The data presented in this guide highlights the nanomolar potency of established inhibitors, which sets a high benchmark for any new chemical entities. Further research is warranted to explore the structure-activity relationships of long-chain fatty acid esters and their potential to selectively inhibit MMPs. The provided experimental protocols offer a standardized framework for such investigations, ensuring that new findings can be robustly compared with existing data.

References

The Emerging Potential of Methyl 27-hydroxyheptacosanoate as a Novel Biomarker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of sensitive and specific biomarkers is paramount for early disease detection, prognosis, and the development of targeted therapies. While established biomarkers have paved the way for significant advancements in medicine, the quest for novel molecules with superior diagnostic and prognostic capabilities is ongoing. This guide provides a comparative analysis of the hypothetical biomarker, Methyl 27-hydroxyheptacosanoate, against established long-chain fatty acid-based biomarkers.

This compound is a hydroxylated very-long-chain fatty acid (VLCFA) methyl ester. While its specific role as a biomarker is yet to be clinically validated, its chemical structure suggests potential involvement in metabolic pathways implicated in various diseases. This guide will explore its hypothetical potential in the context of peroxisomal disorders, colorectal cancer, and conditions associated with oxidative stress, drawing comparisons with validated biomarkers in these fields.

Comparative Analysis of Fatty Acid-Based Biomarkers

This section provides a quantitative comparison of this compound (as a hypothetical biomarker) with established biomarkers: Very-Long-Chain Fatty Acids (VLCFAs), Hydroxylated Ultra-Long-Chain Fatty Acids (hULCFAs), and Dicarboxylic Acids (DCAs).

Biomarker ClassSpecific Analyte(s)Associated Condition(s)MatrixSensitivitySpecificityKey AdvantagesKey Limitations
Hypothetical: Hydroxylated VLCFA Methyl Ester This compound Peroxisomal Disorders, Colorectal Cancer, Oxidative Stress (Hypothesized)Plasma, SerumNot EstablishedNot EstablishedPotential for high specificity due to unique structure.Lack of clinical validation and established analytical methods.
Very-Long-Chain Fatty Acids (VLCFAs) C24:0/C22:0 and C26:0/C22:0 ratiosPeroxisomal Disorders (e.g., X-linked Adrenoleukodystrophy)[1][2][3]Plasma, SerumHigh (e.g., C24:0/C22:0 ratio: 97%)[3]High (e.g., C24:0/C22:0 ratio: 94.1%)[3]Well-established diagnostic markers.[1]Can be influenced by diet and may have false positives.[1]
Hydroxylated Ultra-Long-Chain Fatty Acids (hULCFAs) C28-C36 hydroxylated polyunsaturated fatty acidsColorectal Cancer (Reduced levels associated with CRC)[4][5]SerumHigh (AUCs ranging from 0.85 to 0.98)[4][6]High (AUCs ranging from 0.85 to 0.98)[4][6]High sensitivity and specificity for colorectal cancer detection.[4][6]Levels may be influenced by disease progression rather than being causal.[7][8]
Dicarboxylic Acids (DCAs) Adipic acid, Suberic acid, Sebacic acidOxidative Stress (e.g., in Diabetes), Peroxisome Biogenesis Disorders[9][10][11]Urine, PlasmaVariableModerateStable and easily detectable markers of oxidative attack on fatty acids.[10]Not specific to a single condition; can be elevated in various metabolic disturbances.[11]

Experimental Protocols

Detailed methodologies are crucial for the validation and clinical implementation of any biomarker. Below are generalized protocols for the analysis of the compared fatty acid-based biomarkers.

Protocol 1: Analysis of Very-Long-Chain Fatty Acids (VLCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the quantification of VLCFAs in plasma, a standard method for the diagnosis of peroxisomal disorders.[12][13][14]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid, C17:0).
  • Perform lipid extraction using a 2:1 (v/v) chloroform:methanol solution.
  • Vortex vigorously and centrifuge to separate the phases.
  • Collect the lower organic phase containing the lipids.

2. Hydrolysis and Derivatization:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.
  • Hydrolyze the lipid esters by adding a methanolic acid solution and heating. This process cleaves the fatty acids from their glycerol (B35011) backbone.
  • Convert the free fatty acids to their more volatile methyl esters (Fatty Acid Methyl Esters - FAMEs) by heating with a methylation reagent (e.g., BF3-methanol).

3. GC-MS Analysis:

  • Inject the FAMEs into a gas chromatograph equipped with a non-polar capillary column.
  • Employ a temperature gradient to separate the FAMEs based on their chain length and degree of saturation.
  • The separated FAMEs are then introduced into a mass spectrometer for detection and quantification.
  • Monitor specific ions characteristic of each VLCFA to determine their abundance relative to the internal standard.

Protocol 2: Analysis of Hydroxylated Ultra-Long-Chain Fatty Acids (hULCFAs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the sensitive detection of hULCFAs in serum for colorectal cancer research.[4][6]

1. Sample Preparation:

  • To a serum sample, add a suitable internal standard (e.g., a stable isotope-labeled ULCFA).
  • Perform a liquid-liquid extraction with a solvent system optimized for the extraction of polar lipids, such as a mixture of methanol, methyl tert-butyl ether, and water.
  • Centrifuge to separate the phases and collect the organic layer.

2. LC-MS/MS Analysis:

  • Evaporate the solvent and reconstitute the extract in a solvent compatible with the LC mobile phase.
  • Inject the sample into a liquid chromatograph, typically a reverse-phase column, to separate the different hULCFA species.
  • The eluent from the LC is introduced into a tandem mass spectrometer operating in a negative ion mode.
  • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the target hULCFAs based on their precursor and product ion masses.

Protocol 3: Analysis of Dicarboxylic Acids (DCAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of DCAs in urine as markers of oxidative stress.[10]

1. Sample Preparation:

  • To a urine sample, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).
  • Perform an extraction of the organic acids using an organic solvent (e.g., ethyl acetate) after acidification of the urine.
  • Evaporate the solvent.

2. Derivatization:

  • Convert the dicarboxylic acids into their more volatile derivatives, typically by silylation (e.g., using BSTFA with 1% TMCS).

3. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.
  • Separate the DCA derivatives on a suitable capillary column.
  • Identify and quantify the DCAs by mass spectrometry, using selected ion monitoring for increased sensitivity.

Visualizing the Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

cluster_VLCFA VLCFA Metabolism and Peroxisomal Disorders VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Peroxisome Peroxisome VLCFA->Peroxisome Transport Disease Peroxisomal Disorders (e.g., X-ALD) Accumulation of VLCFAs VLCFA->Disease Defective Transport BetaOxidation β-Oxidation Peroxisome->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Energy Production

Caption: Simplified pathway of VLCFA metabolism and its disruption in peroxisomal disorders.

cluster_Workflow General Experimental Workflow for Fatty Acid Biomarker Analysis Sample Biological Sample (Plasma, Serum, Urine) Extraction Lipid/Metabolite Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Extraction->Analysis Derivatization->Analysis Data Data Processing and Quantification Analysis->Data

Caption: A generalized workflow for the analysis of fatty acid biomarkers from biological samples.

cluster_DCA Dicarboxylic Acid Formation via ω-Oxidation FattyAcid Long-Chain Fatty Acid OmegaOxidation ω-Oxidation (Microsomal) FattyAcid->OmegaOxidation OmegaHydroxyFA ω-Hydroxy Fatty Acid OmegaOxidation->OmegaHydroxyFA OxidativeStress Increased under Oxidative Stress OmegaOxidation->OxidativeStress DCA Dicarboxylic Acid (DCA) OmegaHydroxyFA->DCA

Caption: The ω-oxidation pathway leading to the formation of dicarboxylic acids.

Conclusion

While "this compound" remains a hypothetical biomarker, its structural similarity to other biologically active long-chain fatty acids warrants further investigation. By comparing its potential applications to established biomarkers like VLCFAs, hULCFAs, and DCAs, researchers can gain valuable insights into the discovery and validation of novel diagnostic and prognostic tools. The provided experimental protocols and pathway diagrams serve as a foundation for future studies aimed at elucidating the role of this and other novel fatty acid derivatives in health and disease. Continued research in this area holds the promise of identifying new biomarkers that can significantly impact clinical practice and drug development.

References

A Comparative Analysis of ω-Hydroxy Fatty Acids in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of key ω-hydroxy fatty acids (ω-HFAs), focusing on their synthesis, biological activities, and analytical quantification. We delve into the pro-inflammatory and pro-hypertensive roles of the ω-6 arachidonic acid (AA) metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE), and contrast them with the emerging anti-inflammatory and analgesic properties of the ω-3 eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) derivatives, 20-hydroxyeicosapentaenoic acid (20-HEPE) and 22-hydroxydocosahexaenoic acid (22-HDoHE).

Introduction to ω-Hydroxy Fatty Acids

ω-Hydroxy fatty acids are a class of lipid mediators produced through the ω-oxidation pathway, an alternative to the more common β-oxidation of fatty acids. This process involves the hydroxylation of the terminal methyl carbon (ω-carbon) of a fatty acid, a reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F subfamilies. These metabolites play crucial roles in various physiological and pathological processes, including the regulation of vascular tone, inflammation, and pain perception.

Comparative Biological Activities

The biological effects of ω-HFAs are largely dependent on their parent fatty acid. 20-HETE, derived from the ω-6 fatty acid arachidonic acid, is generally considered pro-inflammatory and pro-hypertensive. In contrast, 20-HEPE and 22-HDoHE, derived from the ω-3 fatty acids EPA and DHA respectively, often exhibit opposing, beneficial effects.

Feature20-HETE (from Arachidonic Acid, ω-6)20-HEPE (from Eicosapentaenoic Acid, ω-3)22-HDoHE (from Docosahexaenoic Acid, ω-3)
Primary Role Pro-inflammatory, Pro-hypertensive, Pro-angiogenic[1][2]Anti-inflammatory, Analgesic (potential)Anti-inflammatory, Analgesic (potential)
Vascular Effects Potent vasoconstrictor, promotes endothelial dysfunction[1]Vasodilatory (potential)Vasodilatory (potential)
Inflammation Promotes inflammation via NF-κB activation and cytokine production[2][3]May have anti-inflammatory propertiesMay have anti-inflammatory properties
Pain Perception Induces painDoes not induce pain, may have analgesic effectsDoes not induce pain, may have analgesic effects
TRPV1 Activation Potent activatorMore potent activator than 20-HETEMore potent activator than 20-HETE
Signaling Receptor GPR75[4][5]Primarily through modulation of other pathwaysPrimarily through modulation of other pathways

Quantitative Levels in Biological Systems

The quantification of ω-HFAs in biological matrices is challenging due to their low abundance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their sensitive and specific detection. Below is a summary of reported concentrations in human plasma/serum. Note: The data is compiled from different studies and direct comparison should be made with caution.

ω-Hydroxy Fatty AcidConditionBiological MatrixConcentration
20-HETE Healthy IndividualsHuman Serum~0.5 - 2 ng/mL
Severe Influenza PneumoniaHuman SerumUpregulated vs. Healthy
Severe Bacterial PneumoniaHuman SerumUpregulated vs. Healthy
Acute Minor Ischemic StrokeHuman PlasmaMean ~1687 pmol/L
20-HEPE Not widely reportedHuman PlasmaLevels are generally low
22-HDoHE Not widely reportedHuman PlasmaLevels are generally low

Signaling Pathways

The distinct biological activities of ω-HFAs stem from their engagement with different signaling pathways. 20-HETE primarily signals through the G-protein coupled receptor GPR75, leading to the activation of several downstream pro-inflammatory and pro-hypertensive cascades. In contrast, the effects of 20-HEPE and 22-HDoHE are, in part, mediated by their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain and temperature sensation.

GPR75_Signaling AA Arachidonic Acid (AA) CYP4A_F CYP4A/4F AA->CYP4A_F ω-hydroxylation HETE_20 20-HETE CYP4A_F->HETE_20 GPR75 GPR75 HETE_20->GPR75 binds PLC PLC GPR75->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK PI3K_Akt PI3K/Akt Pathway PKC->PI3K_Akt NFkB NF-κB Pathway MAPK_ERK->NFkB Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis PI3K_Akt->Angiogenesis Inflammation Inflammation NFkB->Inflammation

20-HETE signaling via GPR75.

TRPV1_Modulation cluster_omega3 ω-3 Fatty Acids EPA EPA CYP4A_F CYP4A/4F EPA->CYP4A_F ω-hydroxylation DHA DHA DHA->CYP4A_F ω-hydroxylation HEPE_20 20-HEPE CYP4A_F->HEPE_20 HDoHE_22 22-HDoHE CYP4A_F->HDoHE_22 TRPV1 TRPV1 Channel HEPE_20->TRPV1 activates HDoHE_22->TRPV1 activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Neuronal_signaling Modulation of Neuronal Signaling Ca_influx->Neuronal_signaling Analgesia Analgesia (potential) Neuronal_signaling->Analgesia

Modulation of TRPV1 by ω-3 derived ω-HFAs.

Experimental Protocols

Accurate quantification of ω-HFAs is critical for understanding their roles in health and disease. Below are representative protocols for the extraction and LC-MS/MS analysis of these lipids from plasma.

Extraction of ω-Hydroxy Fatty Acids from Plasma

This protocol is adapted from established methods for eicosanoid extraction.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Internal Standards (e.g., 20-HETE-d6, and other deuterated standards for 20-HEPE and 22-HDoHE if available)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Hexane (LC-MS grade)

  • Ethyl Acetate (B1210297) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. To 500 µL of plasma, add 10 µL of an internal standard mix (e.g., 10 ng/mL of each deuterated standard in ethanol).

  • Protein Precipitation: Add 1.5 mL of ice-cold methanol to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Acidification: Acidify the supernatant to pH 3-4 with 10% formic acid.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

    • Load the acidified supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

    • Elute the ω-HFAs with 3 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 40% to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 40% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 20-HETE: Q1: 319.2 m/z -> Q3: 245.2 m/z (quantifier), 301.2 m/z (qualifier)

    • 20-HETE-d6: Q1: 325.2 m/z -> Q3: 251.2 m/z

    • 20-HEPE: Q1: 317.2 m/z -> Q3: 299.2 m/z, 271.2 m/z

    • 22-HDoHE: Q1: 343.2 m/z -> Q3: 325.2 m/z, 299.2 m/z

    • (Note: Specific transitions for 20-HEPE and 22-HDoHE may need to be optimized based on the instrument and available standards.)

  • Collision Energy and other source parameters: Optimize for each analyte and instrument.

Workflow for ω-HFA analysis.

Conclusion

The study of ω-hydroxy fatty acids is a rapidly evolving field with significant implications for drug development, particularly in the areas of cardiovascular disease, inflammation, and pain. The contrasting biological activities of ω-6 and ω-3 derived ω-HFAs highlight the importance of a balanced dietary intake of their parent fatty acids. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of these potent lipid mediators, enabling further research into their complex roles in human health and disease.

References

"Methyl 27-hydroxyheptacosanoate" dose-response studies

Safety Operating Guide

Prudent Disposal of Methyl 27-hydroxyheptacosanoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of Methyl 27-hydroxyheptacosanoate down the drain or in regular trash. Treat as a chemical waste product and follow your institution's specific hazardous waste disposal protocols.

This guide provides essential safety and logistical information for the proper disposal of this compound, a long-chain fatty acid methyl ester. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management practices.

Key Disposal Principles

The disposal of any laboratory chemical is governed by regulations from bodies such as the Environmental Protection Agency (EPA). These regulations categorize waste based on characteristics of ignitability, corrosivity, reactivity, and toxicity.[1][2] When the hazardous profile of a chemical is unknown, it should be managed as hazardous waste until a formal determination is made.

Disposal Consideration Guideline Rationale
Waste Classification Assumed Chemical WasteIn the absence of a specific SDS, treat as a chemical waste to ensure safe handling and disposal.
Sewer/Drain Disposal ProhibitedMany municipalities prohibit the drain disposal of organic chemicals.[3][4][5]
Solid Waste (Trash) Disposal ProhibitedLandfill disposal of laboratory chemicals is generally not permitted.[3]
Containerization Labeled, sealed, compatible containerPrevents accidental exposure and ensures proper identification for waste handlers.
Segregation Store with non-halogenated organic wasteAvoid mixing with incompatible waste streams to prevent hazardous reactions.
Institutional Protocol Follow EHS guidelinesYour institution's Environmental Health and Safety (EHS) office provides specific procedures for waste pickup and disposal.

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats), in a designated, leak-proof waste container.

    • The container must be compatible with organic compounds. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. It is best practice to segregate halogenated and non-halogenated organic waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as directed by your EHS) and the full chemical name: "this compound."

    • Indicate the approximate quantity of the waste.

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

    • Ensure the storage area is well-ventilated and away from sources of ignition.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's specific procedures to request a waste pickup from the EHS office.

    • Do not attempt to transport the waste off-site yourself.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound for Disposal B Is there a specific Safety Data Sheet (SDS) available? A->B C Yes B->C Yes D No B->D No E Follow disposal instructions in Section 13 of the SDS. C->E F Treat as a chemical waste product. D->F G Collect in a labeled, sealed, and compatible container. F->G J Can it be disposed of down the drain or in regular trash? F->J H Store in a designated Satellite Accumulation Area. G->H I Request pickup from Environmental Health and Safety (EHS). H->I K No, this is prohibited for most laboratory chemicals. J->K

References

Essential Safety and Logistical Information for Handling Methyl 27-hydroxyheptacosanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential guidance for the safe use of Methyl 27-hydroxyheptacosanoate, a long-chain fatty acid ester. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure easy and unobstructed access to an eyewash station and a safety shower.

2. Donning Personal Protective Equipment (PPE):

  • Lab Coat: Wear a clean, buttoned laboratory coat.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles as a minimum. For tasks with a higher risk of splashing, a face shield is recommended.[1][2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[1][2] Inspect gloves for any signs of damage before use and ensure they cover the cuffs of the lab coat.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[3][4] However, if there is a risk of generating aerosols or dust, or if working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] For emergency situations or unknown exposure levels, a self-contained breathing apparatus (SCBA) should be used.[1]

3. Handling this compound:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • In case of accidental skin contact, immediately wash the affected area with soap and water.

  • If the substance comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention if irritation persists.[2]

  • Avoid inhalation of any vapors, mists, or dust.[1]

  • Practice good personal hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1]

4. Doffing Personal Protective Equipment (PPE):

  • Gloves: Remove gloves first by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.

  • Eye Protection: Remove eye protection.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection: Collect all waste, including unused product and contaminated materials (e.g., absorbent pads, used gloves, and disposable labware), in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant. Do not pour down the drain.[2] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

Quantitative Data Summary

ParameterValue/RecommendationSource
Physical State Solid or liquid (Varies with specific ester)[1][4]
Odor Mild fatty acid odor[1]
Flash Point >60.5°C (>141°F) (for a similar fatty acid ethyl ester)[1]
Incompatible Materials Strong oxidizing agents, strong bases[3]
Eye Protection Safety glasses with side shields or chemical splash goggles[1][2]
Hand Protection Chemically protective gloves (e.g., nitrile)[1][2]
Body Protection Laboratory coat; chemically protective suit for large spills[1][2]
Respiratory Protection Not typically required with good ventilation; use appropriate respirator if inhalation risk is present[1][3][4]

Experimental Workflow and Safety Protocol Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) prep->ppe Proceed handling Chemical Handling in Ventilated Area ppe->handling Proceed spill Spill Response handling->spill If Spill Occurs decon Decontamination of Work Area handling->decon Experiment Complete spill->handling After Cleanup doff Doff Personal Protective Equipment (PPE) decon->doff Proceed waste Waste Collection & Labeling doff->waste Proceed disposal Dispose via Approved Waste Stream waste->disposal Final Step

Caption: Workflow for Safe Handling of this compound.

References

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Methyl 27-hydroxyheptacosanoate

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